3-(4-Bromopyrazol-1-yl)piperidine hydrochloride
Descripción
BenchChem offers high-quality 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
3-(4-bromopyrazol-1-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEJTWRHSYRZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-08-1 | |
| Record name | Piperidine, 3-(4-bromo-1H-pyrazol-1-yl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
An In-Depth Technical Guide to the Synthesis of 3-(4-Bromopyrazol-1-yl)piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS No: 1375069-08-1), a valuable building block in medicinal chemistry. The synthesis is strategically designed in three key stages: a palladium-catalyzed Buchwald-Hartwig N-arylation, a subsequent acidic deprotection of a tert-butyloxycarbonyl (Boc) protecting group, and the final formation of the hydrochloride salt. This guide offers detailed experimental protocols, discusses the rationale behind the chosen methodologies, and provides insights into process optimization and characterization of the target compound.
Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold
The fusion of pyrazole and piperidine moieties in a single molecular entity has garnered significant attention in drug discovery. The piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability. Concurrently, the pyrazole core is a versatile pharmacophore known for a wide range of biological activities. The specific substitution pattern in 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, particularly the presence of the bromine atom, offers a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space for the development of novel therapeutic agents.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, points to a convergent synthesis strategy. The key disconnection is the C-N bond between the pyrazole and piperidine rings. This bond can be efficiently formed through a cross-coupling reaction. To ensure regioselectivity and avoid side reactions at the piperidine nitrogen, a protecting group strategy is employed. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under various reaction conditions and its facile removal under acidic conditions.
The overall synthetic strategy can be outlined as follows:
-
Buchwald-Hartwig N-Arylation: Coupling of 4-bromopyrazole with N-Boc-3-aminopiperidine.
-
N-Boc Deprotection: Removal of the Boc protecting group to yield the free base, 3-(4-Bromopyrazol-1-yl)piperidine.
-
Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and handling.
Detailed Synthesis Pathway
Step 1: N-Arylation via Buchwald-Hartwig Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for the N-arylation of amines with aryl halides.[1] In this step, the nitrogen atom of N-Boc-3-aminopiperidine is coupled with the C1 position of 4-bromopyrazole.
Reaction Scheme:
Sources
The Pharmacophore Fusion: Biological Activity & Synthesis of Pyrazolylpiperidine Derivatives
This guide serves as a technical deep-dive into the medicinal chemistry and pharmacology of pyrazolylpiperidine derivatives. It is structured to provide actionable insights for drug design, synthesis, and biological evaluation.
Executive Summary
The pyrazolylpiperidine scaffold represents a "privileged structure" in medicinal chemistry, leveraging the distinct pharmacophoric properties of two heterocycles: the pyrazole (a 5-membered aromatic diazole) and the piperidine (a 6-membered saturated nitrogen heterocycle).
When conjugated—either through direct linkage or amide/sulfonamide bridges—these rings create a synergistic molecular architecture. The pyrazole moiety often serves as a hydrogen-bond donor/acceptor scaffold for target binding (e.g., ATP pockets in kinases), while the piperidine ring modulates physicochemical properties (solubility, pKa) and provides steric bulk to fill hydrophobic pockets (e.g., GPCR transmembrane domains).
Key Therapeutic Areas:
-
Oncology: FLT3 and EGFR Tyrosine Kinase Inhibition.
-
Metabolic/CNS: Cannabinoid Receptor 1 (CB1) Antagonism.
-
Anticoagulation: Factor Xa Inhibition (via fused pyrazolopyridine variants).
Chemical Architecture & SAR Classification
To rationally design these derivatives, researchers must distinguish between the two primary structural classes.
Class A: The Linked Scaffold
In this configuration, the pyrazole and piperidine rings are connected via a functional linker (amide, urea, or methylene bridge). This allows for rotational freedom, enabling the molecule to adopt induced-fit conformations within large binding pockets.
-
Prototype: Rimonabant (CB1 Antagonist).
-
SAR Insight: The piperidine moiety often points towards the solvent-exposed region, improving oral bioavailability.
Class B: The Fused Scaffold (Pyrazolopyridines)
Here, the rings share a carbon-nitrogen bond, creating a rigid, planar bicycle. This mimics the adenine ring of ATP, making it an ideal scaffold for kinase inhibitors.
-
Prototype: Apixaban (Factor Xa inhibitor - structurally related pyrazolo-pyridinone).
-
SAR Insight: Rigidity reduces the entropic cost of binding.
Structural Visualization (DOT Diagram)
Figure 1: Structural classification of pyrazolylpiperidine derivatives and their downstream therapeutic targets.
Therapeutic Mechanisms & Biological Activity[1]
Oncology: FLT3 and EGFR Inhibition
Recent studies have identified pyrazole-3-carboxamide derivatives containing piperidine/piperazine tails as potent inhibitors of FLT3 (FMS-like tyrosine kinase 3), a key driver in Acute Myeloid Leukemia (AML).
-
Mechanism: The pyrazole ring forms critical hydrogen bonds with the "hinge region" of the kinase (specifically residues Glu661 and Cys673 in FLT3). The piperidine tail extends into the solvent-accessible region, often forming salt bridges with aspartate residues, improving selectivity over other kinases.
-
Data Highlight: A derivative designated "Compound 8t" demonstrated an IC50 of 0.089 nM against FLT3, significantly outperforming the reference drug FN-1501 (IC50: 2.33 nM) [1].[1]
Metabolic Regulation: CB1 Antagonism
The pyrazolylpiperidine structure is foundational to the "Rimonabant-like" class of drugs.
-
Mechanism: These compounds act as inverse agonists at the Cannabinoid Type 1 (CB1) receptor. The pyrazole core locks the receptor in an inactive conformation, while the bulky piperidine group prevents the binding of endogenous cannabinoids (anandamide).
-
Clinical Utility: Weight loss and metabolic regulation (though limited by CNS side effects).
Antimicrobial Activity
Hybrid molecules combining pyrazole-4-carboxaldehydes with piperidine sulfonamides have shown broad-spectrum activity.
-
Mechanism: These derivatives likely disrupt bacterial cell membranes or inhibit DNA gyrase, similar to fluoroquinolones, though the exact mode of action varies by substitution pattern.
Experimental Protocols
Synthesis of N-(Piperidin-1-yl)-1H-pyrazole-3-carboxamide Derivatives
This protocol describes the "Linked" synthesis (Class A), utilizing a modular amide coupling strategy. This method allows for the rapid generation of libraries by varying the piperidine amine.
Reagents:
-
Ethyl acetoacetate[2]
-
Hydrazine hydrate[2]
-
1-Aminopiperidine (or substituted piperidine)
-
EDC[3]·HCl (Coupling agent)
-
HOBt (Additive)
Step-by-Step Workflow:
-
Pyrazole Ring Formation (Knorr Synthesis):
-
React ethyl acetoacetate (1.0 eq) with hydrazine hydrate (1.1 eq) in ethanol at reflux for 4 hours.
-
Result: Formation of ethyl 3-methyl-1H-pyrazole-5-carboxylate.
-
Purification: Recrystallization from ethanol.
-
-
Hydrolysis:
-
Amide Coupling (The "Fusion" Step):
-
Dissolve the Pyrazole-carboxylic acid (1.0 eq) in dry DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 mins to activate the acid.
-
Add 1-aminopiperidine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir at room temperature for 12–16 hours.
-
-
Work-up:
-
Dilute with ethyl acetate, wash with NaHCO3 (sat), water, and brine.
-
Dry over Na2SO4 and concentrate.
-
Validation:
-
1H NMR: Look for the disappearance of the carboxylic acid proton and the appearance of piperidine multiplet signals (1.5–3.5 ppm).
Biological Assay: Kinase Inhibition (FRET-based)
To validate activity against targets like FLT3 or EGFR.
-
Preparation: Mix kinase protein (e.g., recombinant FLT3), peptide substrate, and ATP in assay buffer (50 mM HEPES, pH 7.5).
-
Dosing: Add the pyrazolylpiperidine derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM).
-
Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Add a detection antibody (labeled with a fluorophore) specific to the phosphorylated peptide.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Data Summary: Comparative Potency
The following table summarizes the potency of key pyrazolylpiperidine derivatives against specific targets, illustrating the impact of the piperidine substitution.
| Compound ID | Target | Structure Class | IC50 (nM) | Reference |
| Rimonabant | CB1 Receptor | Linked (Amide) | 13.6 (Ki) | [2] |
| Compound 8t | FLT3 (Kinase) | Linked (Urea) | 0.089 | [1] |
| FN-1501 | FLT3 (Kinase) | Linked (Ref) | 2.33 | [1] |
| Apixaban | Factor Xa | Fused (Pyrazolopyridine) | 0.08 (Ki) | [3] |
Mechanism of Action Diagram
The following diagram illustrates the dual-mechanism potential of these derivatives depending on their structural class.
Figure 2: Mechanistic pathways for Pyrazolylpiperidine derivatives in Oncology (Left) and Metabolic Disease (Right).
References
-
Zhang, Y., et al. (2021). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." International Journal of Molecular Sciences. Available at: [Link]
- Lange, J. H., & Kruse, C. G. (2005). "Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists." Drug Discovery Today.
-
Pinto, D. J., et al. (2007). "Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa." Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride mechanism of action
This technical guide details the structural utility, synthetic mechanism, and pharmacological potential of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS 1375069-08-1).
Mechanistic Utility in Fragment-Based Drug Discovery & Scaffold Diversification
Executive Technical Summary
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is a high-value bifunctional scaffold used extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., JAK, BTK) and GPCR ligands (e.g., Chemokine receptor antagonists).
Unlike a final active pharmaceutical ingredient (API), its "Mechanism of Action" is defined by its role as a privileged structure that confers specific physicochemical and binding properties to drug candidates. It serves as a critical junction point, allowing researchers to independently modify the "tail" (piperidine nitrogen) and the "head" (pyrazole bromine) to optimize potency and pharmacokinetic profiles.
| Property | Data |
| CAS Number | 1375069-08-1 |
| Molecular Formula | C₈H₁₃BrClN₃ |
| Molecular Weight | 266.57 g/mol |
| Core Scaffold | Piperidine (saturated heterocycle) linked to Pyrazole (aromatic heterocycle) |
| Key Functionality | Secondary Amine (Nucleophile) + Aryl Bromide (Electrophile) |
| Primary Application | Fragment-Based Drug Discovery (FBDD), Lead Optimization |
Structural Logic & Pharmacophore Contribution
The mechanism by which this compound contributes to biological activity is rooted in its ability to interact with specific protein domains.
A. The Piperidine Moiety (The "Solubilizing Tail")
-
Solubility & pKa: The secondary amine of the piperidine ring (pKa ~9–10) is protonated at physiological pH. This improves the aqueous solubility of lipophilic drug candidates, a critical parameter for oral bioavailability.
-
Ionic Interactions: In GPCRs, this protonated nitrogen often forms a salt bridge (ionic lock) with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket.
-
Vector Control: The 3-position linkage creates a chiral center, projecting the pyrazole vector at a specific angle relative to the piperidine ring. This "kink" is often essential for fitting into non-linear hydrophobic pockets.
B. The Pyrazole Moiety (The "Hinge Binder")
-
Bioisostere: Pyrazoles are classic bioisosteres for phenyl and pyridine rings but offer improved metabolic stability and distinct hydrogen-bonding patterns.
-
Hinge Binding: In kinase inhibitors, the pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor, interacting with the backbone NH of the kinase hinge region (e.g., in JAK or CDK enzymes).
-
Synthetic Handle: The bromine at the 4-position is a pre-installed activation site for cross-coupling, allowing the rapid attachment of aryl or heteroaryl groups to probe the "selectivity pocket" of an enzyme.
Mechanistic Utility: Synthetic Pathways
The compound's core value lies in its orthogonal reactivity . The piperidine nitrogen and the pyrazole bromine can be functionalized sequentially without interference, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.
Pathway Visualization (DOT)
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Caption: Orthogonal synthetic divergence allowing independent optimization of the 'tail' (Path A) and 'head' (Path B) regions.
Experimental Protocols
The following protocols describe the standard operating procedures for utilizing this scaffold in drug discovery workflows.
Protocol A: Suzuki-Miyaura Cross-Coupling (Path B)
Objective: To attach an aryl group to the pyrazole ring, creating a biaryl pharmacophore. Mechanism: Pd(0) oxidative addition to the C-Br bond, followed by transmetalation with a boronic acid and reductive elimination.
-
Preparation: In a reaction vial, combine 3-(4-Bromopyrazol-1-yl)piperidine HCl (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (3.0 eq).
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).
-
Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under an inert atmosphere (Nitrogen or Argon).
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion via LC-MS (Look for consumption of Br-starting material, M+H 266/268).
-
Workup: Dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Gradient: 0–10% MeOH in DCM).
Protocol B: Reductive Amination (Path A)
Objective: To functionalize the piperidine nitrogen with an alkyl group to tune lipophilicity (LogD). Mechanism: Formation of an iminium ion intermediate followed by reduction.
-
Imine Formation: Dissolve 3-(4-Bromopyrazol-1-yl)piperidine HCl (1.0 eq) in DCM or DCE. Add Triethylamine (1.5 eq) to free the base. Add the desired Aldehyde (1.1 eq). Stir for 30 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.
-
Reaction: Stir at room temperature for 2–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃.
-
Extraction: Extract with DCM (3x).
-
Purification: The product is often pure enough for the next step; otherwise, purify via reverse-phase HPLC.
Biological Mechanism: Interaction Mapping
When incorporated into a drug molecule, the 3-(pyrazol-1-yl)piperidine motif typically functions through the following molecular interactions.
Interaction Diagram (DOT)
This diagram models the hypothetical binding mode of a kinase inhibitor derived from this scaffold.
Caption: Pharmacophore mapping showing the piperidine salt bridge and pyrazole hinge-binding interactions.
References
-
Mishra, S., et al. (2023).[1][2] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.[1] Link[1]
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on piperidine solubility/pKa).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
ChemBK Database. (2024). Product Profile: 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride. Link
-
BenchChem. (2024). Piperidine Derivatives in Pharmaceutical Synthesis. Link
Sources
Unlocking Novel Therapeutic Avenues: A Technical Guide to the Potential of Bromopyrazolyl Piperidines as Kinase Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged scaffolds in medicinal chemistry often heralds the emergence of novel therapeutic agents with significant potential. This guide delves into the untapped promise of bromopyrazolyl piperidines, a chemical class poised at the intersection of two moieties renowned for their roles in successful kinase inhibitors. While direct literature on this specific combination is nascent, a wealth of data on analogous structures provides a robust foundation for predicting their therapeutic targets and outlining a clear path for their investigation. This document will synthesize current knowledge to propose and technically substantiate the potential of bromopyrazolyl piperidines as potent inhibitors of key inflammatory and oncogenic kinases, namely p38 Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-β-Activated Kinase 1 (TAK1). We will explore the mechanistic rationale, delineate comprehensive experimental workflows for target validation, and provide detailed protocols to empower researchers in this promising field.
The Bromopyrazolyl Piperidine Scaffold: A Privileged Foundation for Kinase Inhibition
The pyrazole ring is a cornerstone in the design of protein kinase inhibitors, celebrated for its synthetic accessibility and its role as a versatile bioisostere.[1] This five-membered heterocycle is a critical component in numerous FDA-approved kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine region of ATP.[1][2] The piperidine moiety, conversely, is a highly favored scaffold that enhances druggability by improving metabolic stability and pharmacokinetic properties, such as absorption and distribution.[3]
The strategic combination of these two privileged structures, further functionalized with a bromine atom, presents a compelling chemical entity. The bromine, as a halogen substituent, can significantly influence binding affinity and selectivity through the formation of halogen bonds or by occupying hydrophobic pockets within the kinase active site.[4][5] This guide posits that the bromopyrazolyl piperidine scaffold is an ideal starting point for the development of novel inhibitors targeting kinases implicated in inflammatory diseases and cancer.
Primary Therapeutic Target Hypothesis I: p38 Mitogen-Activated Protein Kinase (MAPK)
Rationale for Targeting p38 MAPK
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[6] Dysregulation of this pathway is a key driver in a multitude of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] p38 MAPK inhibitors have demonstrated significant anti-inflammatory effects in preclinical models, primarily by blocking the production of pro-inflammatory mediators like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6).[8] The development of potent and selective p38 MAPK inhibitors remains a high-priority area in drug discovery.
Proposed Mechanism of Action and Binding
Numerous pyrazole-based inhibitors of p38 MAPK have been developed, with their binding modes extensively characterized.[9] Typically, the pyrazole core forms hydrogen bonds with the hinge region of the kinase, while appended aryl groups occupy adjacent hydrophobic pockets. We hypothesize that a bromopyrazolyl piperidine derivative would adopt a similar binding orientation.
-
Hinge Binding: The pyrazole nitrogen atoms would form crucial hydrogen bonds with the backbone amide and carbonyl groups of the p38 MAPK hinge region.
-
Hydrophobic Interactions: The bromophenyl moiety is predicted to occupy a hydrophobic pocket, with the bromine atom potentially forming a halogen bond with a backbone carbonyl, thereby enhancing affinity.
-
Piperidine Moiety: The piperidine ring can be functionalized to extend into the solvent-exposed region or to interact with other nearby residues, providing opportunities to fine-tune selectivity and physicochemical properties.
Experimental Validation Workflow
The following workflow provides a comprehensive strategy to assess the potential of novel bromopyrazolyl piperidine compounds as p38 MAPK inhibitors.
Detailed Experimental Protocols
This biochemical assay provides a high-throughput method for determining the IC50 value of a compound against purified p38 MAPK.
Materials:
-
Recombinant human p38α MAPK (active)
-
HTRF® KinEASE™ STK Substrate 1 (or other suitable substrate)
-
HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (bromopyrazolyl piperidines) serially diluted in DMSO.
-
384-well low-volume white plates
Procedure:
-
Prepare a 2X solution of the p38α kinase in Assay Buffer.
-
Prepare a 4X solution of the test compound in Assay Buffer with 4% DMSO.
-
Prepare a 4X solution of the substrate and ATP in Assay Buffer. The final ATP concentration should be at its Km for p38α.
-
Add 2.5 µL of the 4X compound solution to the assay plate.
-
Add 5 µL of the 2X kinase solution to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 2.5 µL of the 4X substrate/ATP solution.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding 10 µL of the HTRF® detection reagents prepared in detection buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF®-compatible plate reader, measuring emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot the results against compound concentration to determine the IC50 value.[10][11][12][13][14]
This cell-based assay confirms target engagement by measuring the inhibition of p38 MAPK phosphorylation in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
LPS (Lipopolysaccharide)
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-total p38 MAPK.
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Plate THP-1 cells and differentiate with PMA for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes to activate the p38 MAPK pathway.
-
Wash the cells with ice-cold PBS and lyse with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-p38 MAPK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[16][17]
-
Strip the membrane and re-probe with the anti-total p38 MAPK antibody as a loading control.
This assay measures the functional downstream consequence of p38 MAPK inhibition.
Materials:
-
Human TNF-α ELISA Kit
-
Differentiated THP-1 cells
-
LPS
-
Test compounds
Procedure:
-
Plate and differentiate THP-1 cells as described in Protocol 2.4.2.
-
Pre-treat the cells with serially diluted test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 4-6 hours.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.[18][19][20]
-
Briefly, coat a 96-well plate with capture antibody, add standards and samples, followed by the detection antibody, substrate, and stop solution.
-
Read the absorbance at 450 nm and calculate the TNF-α concentration from the standard curve.
Primary Therapeutic Target Hypothesis II: Transforming Growth Factor-β-Activated Kinase 1 (TAK1)
Rationale for Targeting TAK1
TAK1 is a crucial upstream kinase in the NF-κB and MAPK signaling pathways, making it a key node for integrating signals from various pro-inflammatory stimuli such as TNF-α and IL-1β.[21][22] Inhibition of TAK1 has shown therapeutic potential in models of inflammatory diseases and various cancers.[23][24] Given its central role, targeting TAK1 offers a powerful approach to broadly suppress inflammatory responses.
Proposed Mechanism of Action and Binding
While less explored than p38 MAPK, several pyrazole-containing TAK1 inhibitors have been reported. The ATP-binding pocket of TAK1 shares similarities with other MAPKKKs, suggesting that a bromopyrazolyl piperidine could effectively bind.
-
Hinge Interaction: The pyrazole core is expected to form hydrogen bonds with the hinge region of TAK1.
-
Unique Pockets: The piperidine and bromophenyl substituents can be designed to exploit specific hydrophobic and polar interactions within the TAK1 active site, potentially conferring selectivity over other kinases.
Experimental Validation Workflow
A similar workflow to that of p38 MAPK can be employed to validate bromopyrazolyl piperidines as TAK1 inhibitors.
Detailed Experimental Protocols
This assay measures the direct binding of a compound to the kinase, providing a measure of affinity (IC50 or Kd).
Materials:
-
GST-tagged or His-tagged human TAK1 (active)
-
LanthaScreen® Eu-anti-tag Antibody
-
Alexa Fluor® 647-labeled broad-spectrum kinase tracer (e.g., Tracer-236)
-
Assay Buffer
-
Test compounds
Procedure:
-
Prepare a 3X solution of the test compound in Assay Buffer with 3% DMSO.
-
Prepare a 3X solution of the TAK1 kinase and Eu-anti-tag antibody in Assay Buffer.
-
Prepare a 3X solution of the kinase tracer in Assay Buffer.
-
Add 5 µL of the 3X compound solution to a 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate for 1 hour at room temperature, protected from light.[25]
-
Read the plate on a TR-FRET-enabled plate reader.
-
Calculate the emission ratio and determine the IC50 from a dose-response curve.
This assay measures the inhibition of TAK1's downstream signaling to the NF-κB pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter gene.
-
Human TNF-α
-
Test compounds
-
Luciferase assay reagent (e.g., Bright-Glo™)
Procedure:
-
Plate the HEK293-NF-κB reporter cells in a 96-well white plate.
-
Allow cells to attach overnight.
-
Pre-treat the cells with serially diluted test compounds for 1 hour.
-
Stimulate the cells with 10 ng/mL TNF-α for 6 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Plot luciferase activity against compound concentration to determine the IC50 for NF-κB inhibition.
Data Presentation and Interpretation
Quantitative data from the aforementioned assays should be compiled into clear and concise tables to facilitate comparison and decision-making.
Table 1: Representative Pyrazole-Based p38 MAPK Inhibitors
| Compound | p38α IC50 (nM) | Cellular Activity (TNF-α IC50, nM) |
| SB203580 | 500 | ~200 |
| BIRB 796 | 38 | 60 |
| Hypothetical BPP-1 | TBD | TBD |
| Hypothetical BPP-2 | TBD | TBD |
Table 2: Representative TAK1 Inhibitors
| Compound | TAK1 IC50 (nM) | Cellular Activity (NF-κB IC50, nM) |
| (5Z)-7-Oxozeaenol | 8 | 5 |
| Takinib | 9.5 | 130 |
| Hypothetical BPP-3 | TBD | TBD |
| Hypothetical BPP-4 | TBD | TBD |
| (TBD: To Be Determined) |
Conclusion and Future Directions
The bromopyrazolyl piperidine scaffold represents a highly promising, yet underexplored, area for the discovery of novel kinase inhibitors. Based on a strong foundation of medicinal chemistry precedent, we have hypothesized that these compounds are likely to be effective inhibitors of p38 MAPK and TAK1. The detailed experimental workflows and protocols provided in this guide offer a clear and robust framework for testing this hypothesis. Successful validation will pave the way for lead optimization, focusing on improving potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a new class of therapeutics for the treatment of inflammatory diseases and cancer, addressing significant unmet medical needs.
References
- ACS Omega. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega.
- PubMed. (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed.
- PubMed Central. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central.
- ResearchGate. (2025). Tak1 Selective Inhibition: State of the Art and Future Opportunities.
- MDPI. (n.d.). p38α MAPK-Mediated Redox Regulation of Transglutaminase 2 Drives Microvascular Leakage in Diabetic Retinas. MDPI.
- PubMed. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed.
- PubMed. (n.d.). Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed.
- MDPI. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI.
- NIH. (n.d.). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. NIH.
- MDPI. (n.d.). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
- PubMed. (n.d.). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. PubMed.
- NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.
- PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central.
- PubMed. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed.
- ResearchGate. (n.d.). Western blot analysis of total and phospho-p38-MAPK in normal and...
- ACS Publications. (n.d.). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
- NIH. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central.
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BPS Bioscience. (n.d.). Chemi-Verse TAK1-TAB1 Kinase Assay Kit. Retrieved from [Link]
- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
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- Current Topics in Medicinal Chemistry. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry.
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- JCI Insight. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight.
- ResearchGate. (n.d.). HTRF ® Kinase Assay Protocol.
- SpringerLink. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. SpringerLink.
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- YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
- ResearchGate. (n.d.). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid.
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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structure-activity relationship of pyrazole-based compounds
The Structure-Activity Relationship (SAR) of Pyrazole-based Compounds represents one of the most fertile grounds in modern medicinal chemistry. As a "privileged scaffold," the pyrazole ring (1,2-diazole) offers a unique combination of physicochemical properties—intermediate aromaticity, hydrogen-bonding duality, and bioisosteric potential—that has led to its incorporation in over 40 FDA-approved drugs, ranging from blockbuster anti-inflammatories like Celecoxib to precision oncology agents like Pralsetinib .
This guide deconstructs the pyrazole scaffold, providing a technical roadmap for leveraging its properties in drug discovery.
Physicochemical Foundation: The "Chameleon" Effect
To master pyrazole SAR, one must first understand its dynamic nature. Unlike benzene or pyridine, pyrazole is a "chameleon" that adapts its electronic face based on the environment.
-
Tautomerism (The N1-H Shift): Unsubstituted pyrazoles exist in a tautomeric equilibrium (1H- vs. 2H-pyrazole).[1] This is critical in docking studies; a static crystal structure may miss the active tautomer.
-
Implication: In kinase inhibitors, the pyrazole often binds to the hinge region.[2] The tautomeric state determines whether the ring acts as a Hydrogen Bond Donor (HBD) or Acceptor (HBA) at specific coordinates.
-
-
Acid-Base Profile: Pyrazoles are weak bases (
) and very weak acids ( ).-
Implication: They remain neutral at physiological pH (7.4), allowing for good membrane permeability (
), yet they can be protonated in highly acidic environments (e.g., stomach), affecting solubility.
-
-
Bioisosterism: Pyrazole is a proven bioisostere for:
-
Phenols: The N-H moiety mimics the phenolic O-H (H-bond donor) while the ring provides the lipophilic scaffold, often improving metabolic stability by avoiding glucuronidation.
-
Amides: The N=C-N motif can mimic the electronic distribution of an amide bond.
-
The SAR Compass: Navigating Substitution Patterns
The biological activity of pyrazoles is dictated by the "SAR Compass"—the specific functionalization of the N1, C3, C4, and C5 positions.
N1 Position: The Anchor & Pharmacokinetic Modulator
-
Role: Controls metabolic stability and "anchors" the molecule in a hydrophobic pocket.
-
SAR Insight:
-
Aryl Groups: N-arylation (e.g., Celecoxib, Rimonabant) prevents tautomerism, locking the active conformation.
-
Solubility: Introducing polar groups here (e.g., piperazine tails) often forces the molecule into solvent-exposed regions, improving oral bioavailability without disrupting the core binding.
-
Toxicity:[3] Avoid simple N-methyl groups if oxidative dealkylation is a risk; bulky aryl or heteroaryl groups are preferred for stability.
-
C3 & C5 Positions: The Specificity Axis
-
Role: These positions define the shape and steric demand of the molecule.
-
SAR Insight:
-
Regiochemistry Matters: In 1,3,5-substituted pyrazoles, the C3 and C5 substituents are not equivalent. C5 is sterically crowded (adjacent to N1), while C3 is more exposed.
-
Kinase Gatekeepers: In kinase inhibitors, a bulky group at C3 (e.g., t-butyl or substituted phenyl) can interact with the "gatekeeper" residue, determining selectivity between homologous kinases (e.g., distinguishing p38 MAP kinase from other kinases).
-
The "Twist": Bulky substituents at N1 and C5 create steric clash, twisting the phenyl rings out of planarity. This "propeller" shape is crucial for COX-2 selectivity (Celecoxib) to fit the larger hydrophobic side pocket of COX-2 vs. COX-1.
-
C4 Position: The Electronic Tuner
-
Role: Fine-tunes the electron density of the ring and provides a vector for solubilizing groups.
-
SAR Insight:
Therapeutic Case Studies: Mechanism & Causality
Case Study A: Kinase Inhibitors (The Hinge Binder)
-
Mechanism: ATP-competitive inhibition.
-
Binding Mode: The pyrazole nitrogen pair (N1/N2) typically interacts with the kinase hinge region backbone via a bidentate H-bond (Donor-Acceptor motif).
-
Example: Pralsetinib (RET Inhibitor) .
-
SAR Logic: The pyrazole acts as the hinge binder.[2] The N1 substituent extends into the solvent front to improve solubility, while the C3/C5 substituents navigate the gatekeeper residue and the DFG motif.
-
Field Insight: 3-aminopyrazoles are particularly potent because the exocyclic amine provides an additional H-bond donor to the hinge carbonyl (e.g., Valine or Methionine residues).
-
Case Study B: COX-2 Inhibitors (The Side Pocket Exploiter)
-
Mechanism: Selective blockade of the cyclooxygenase-2 channel.[6][7]
-
-
SAR Logic:
-
Core: 1,5-diarylpyrazole.
-
Selectivity Trigger: The sulfonamide (
) at the para-position of the N1-phenyl ring binds to a hydrophilic side pocket (Arg513/His90) present in COX-2 but blocked by Isoleucine in COX-1. -
Steric Control: The C5-phenyl group is twisted relative to the pyrazole, fitting the larger COX-2 active site.
-
-
Visualization of SAR Logic
The following diagram illustrates the "SAR Compass" for pyrazole derivatization.
Figure 1: The Pyrazole SAR Compass. Red nodes indicate positions critical for scaffold geometry and stability; Yellow/Green nodes indicate positions for fine-tuning affinity and electronics.
Synthetic Methodologies for SAR Exploration
To explore these SAR vectors, robust synthetic routes are required. The classic Knorr pyrazole synthesis (hydrazine + 1,3-diketone) often yields regioisomeric mixtures (1,3- vs 1,5-isomers), which is disastrous for SAR clarity.
Field-Proven Protocol: Regioselective Synthesis via Enaminones
This method avoids the regioisomer problem of the Knorr synthesis.
-
Step 1: Enaminone Formation
-
React an acetyl-aromatic compound with DMF-DMA (N,N-dimethylformamide dimethyl acetal).
-
Conditions: Reflux in toluene or neat, 8-12h.
-
Result: Formation of an
-unsaturated ketone (enaminone).
-
-
Step 2: Cyclization
-
React the enaminone with a substituted hydrazine (R-NH-NH2) in ethanol/acetic acid.
-
Mechanism:[1][3][4][8][9] The hydrazine
(hard nucleophile) attacks the -carbon (soft electrophile) followed by cyclization. -
Outcome: High regioselectivity for the 1,5-disubstituted pyrazole (or 1,3 depending on hydrazine electronics, but consistent).
-
Experimental Protocol: Validating SAR (Kinase Assay)
Once synthesized, the SAR must be validated. For kinase inhibitors, a FRET-based IC50 determination is the gold standard for high-throughput SAR cycles.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (specific to target kinase).
-
Antibody: Eu-labeled anti-tag antibody (e.g., anti-His or anti-GST depending on kinase construct).
-
-
Compound Handling:
-
Prepare 3-fold serial dilutions of the pyrazole compound in DMSO (10 points).
-
Transfer 50 nL to a low-volume 384-well plate (white).
-
-
Reaction Assembly:
-
Add 5
L of Kinase/Antibody mixture. -
Add 5
L of Tracer. -
Control: Include "No Compound" (Max FRET) and "No Kinase" (Background) wells.
-
-
Incubation:
-
Incubate at Room Temperature for 60 minutes (equilibrium binding).
-
-
Detection:
-
Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Eu]).
-
-
Data Analysis:
-
Calculate Emission Ratio (
). -
Plot Ratio vs. log[Compound] to determine
. -
Validation: The
should shift if the C3-gatekeeper interaction is successfully engaged (compare wild-type vs. mutant kinase).
-
Data Summary: FDA-Approved Pyrazole Drugs[10]
| Drug Name | Target | Indication | Key SAR Feature |
| Celecoxib | COX-2 | Arthritis / Pain | N1-phenyl sulfonamide confers COX-2 selectivity. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Pyrazole acts as hinge binder; nitrile group interacts with P-loop. |
| Pralsetinib | RET | NSCLC (RET+) | Optimized N1/C3 substitution for RET solvent front interaction. |
| Axinitib | VEGFR | RCC | Indazole (fused pyrazole) core stabilizes binding conformation. |
| Sildenafil | PDE5 | Erectile Dysfunction | Pyrazolo[4,3-d]pyrimidine mimics guanine of cGMP. |
References
-
Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Institutes of Health (NIH).Link
-
Celecoxib structure-activity relationship and membrane permeabilizing activity. ResearchGate.Link
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors. PubMed.Link
-
Pyrazole: an emerging privileged scaffold in drug discovery (FDA Approvals 2020-2023). PubMed Central.Link
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors. MDPI.Link
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- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry. Its presence in a vast array of natural products, approved drugs, and clinical candidates underscores its significance as a "privileged structure." This guide provides a comprehensive technical overview of the discovery and development of piperidine-based drugs, delving into the intricacies of its medicinal chemistry, synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation. Through illustrative case studies of prominent piperidine-containing drugs, we will explore the causal relationships behind experimental designs and the validation of protocols, offering field-proven insights for professionals in drug discovery and development.
The Enduring Importance of the Piperidine Nucleus in Medicinal Chemistry
The piperidine moiety is a cornerstone in the design of pharmaceuticals, with piperidine-based drugs representing numerous blockbuster therapeutics.[1][2] This prevalence is not coincidental but is rooted in the unique physicochemical and structural properties that the piperidine ring imparts to a molecule.
From a medicinal chemistry perspective, the piperidine scaffold offers several advantages:
-
Modulation of Physicochemical Properties: The nitrogen atom in the piperidine ring is basic, allowing for the formation of salts, which can significantly improve a drug's solubility and bioavailability. The overall lipophilicity of a molecule can be fine-tuned by the strategic placement of substituents on the piperidine ring, which is crucial for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Three-Dimensional Diversity: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents in axial and equatorial positions. This three-dimensional arrangement is critical for establishing specific interactions with biological targets, such as receptors and enzymes, thereby enhancing potency and selectivity.[4]
-
Improved Pharmacokinetic Properties: The incorporation of a piperidine ring can enhance a drug's metabolic stability.[3] The ring itself is relatively resistant to metabolism, and strategic substitution can further shield metabolically labile sites within the molecule. This often leads to improved half-life and reduced toxicity.[3]
-
Access to Diverse Chemical Space: The piperidine ring can be readily functionalized at the nitrogen atom and at various positions on the carbon skeleton, providing a versatile platform for generating diverse chemical libraries for high-throughput screening and lead optimization.
Synthetic Strategies: Building the Piperidine Core
The construction of the piperidine scaffold with desired substitution patterns and stereochemistry is a central task in the synthesis of piperidine-based drugs. A variety of synthetic methodologies have been developed, ranging from classical cyclization reactions to modern catalytic approaches.
Key Synthetic Approaches
A common and efficient method for synthesizing substituted piperidines is the reductive amination of a suitable ketone precursor. This is exemplified in the synthesis of fentanyl, a potent opioid analgesic.[5]
Another powerful strategy involves the hydrogenation of pyridine derivatives . This approach allows for the conversion of readily available aromatic precursors into their saturated piperidine counterparts.
Intramolecular cyclization reactions are also widely employed, particularly for the stereoselective synthesis of complex piperidine alkaloids. These reactions often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a piperidine-based drug candidate, highlighting key decision points and experimental stages.
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Elucidation of 3-(4-Bromopyrazol-1-yl)piperidine Hydrochloride: A Technical Guide
Foreword: The Imperative of Structural Verification in Drug Discovery
In the landscape of modern drug development, the unambiguous characterization of novel chemical entities is a cornerstone of both efficacy and safety. Molecules such as 3-(4-bromopyrazol-1-yl)piperidine hydrochloride, which incorporates the pharmacologically significant pyrazole and piperidine scaffolds, are of considerable interest to medicinal chemists. The piperidine moiety is a frequent motif in neuropharmacology, while pyrazoles are recognized for a wide array of biological activities. The hydrochloride salt form enhances aqueous solubility and stability, making it a common choice for pharmaceutical development candidates.
This technical guide provides an in-depth exploration of the spectroscopic techniques required for the comprehensive structural analysis and purity assessment of 3-(4-bromopyrazol-1-yl)piperidine hydrochloride. Moving beyond a mere recitation of data, this document elucidates the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for the spectroscopic characterization of this and structurally related compounds.
Molecular Structure and Analytical Strategy
The first step in any analytical undertaking is a thorough understanding of the molecule . 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride possesses a unique combination of a saturated heterocyclic system (the piperidine ring), an aromatic heterocyclic system (the bromopyrazole ring), and a chiral center at the C3 position of the piperidine ring. The protonation of the piperidine nitrogen to form the hydrochloride salt also significantly influences its spectroscopic properties.
Our analytical strategy is designed to be a self-validating system, where data from multiple, orthogonal spectroscopic techniques are integrated to build an unassailable structural assignment.
Caption: A workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(4-bromopyrazol-1-yl)piperidine hydrochloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Spectral Data
The following table summarizes the predicted chemical shifts for the title compound. These predictions are based on established principles of NMR spectroscopy and data from analogous pyrazole and piperidine-containing structures.[1][2] The hydrochloride form will lead to a downfield shift of the protons and carbons near the protonated nitrogen.
| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| Pyrazole-H3 | ~138 | ~7.8 | s |
| Pyrazole-C4 | ~95 | - | - |
| Pyrazole-H5 | ~129 | ~7.6 | s |
| Piperidine-C2 | ~50 | Ax: ~3.2, Eq: ~3.6 | m |
| Piperidine-C3 | ~58 | ~4.5 | m |
| Piperidine-C4 | ~28 | Ax: ~1.8, Eq: ~2.2 | m |
| Piperidine-C5 | ~23 | Ax: ~1.9, Eq: ~2.1 | m |
| Piperidine-C6 | ~45 | Ax: ~3.1, Eq: ~3.5 | m |
| Piperidine-NH₂⁺ | - | ~9.5 | br s |
Causality Behind the Predicted Assignments
-
Pyrazole Protons (H3 & H5): These protons are in an aromatic environment and are deshielded, hence their downfield chemical shifts. The bromine atom at C4 does not have any attached protons.
-
Piperidine Protons: The protons on carbons adjacent to the protonated nitrogen (C2 and C6) are significantly deshielded due to the inductive effect of the positive charge. The proton at C3 is also deshielded as it is the point of attachment to the pyrazole ring. The remaining piperidine protons appear in the more typical aliphatic region.
-
Piperidine Carbons: Similar to the protons, the carbons adjacent to the protonated nitrogen (C2 and C6) and the carbon attached to the pyrazole (C3) are shifted downfield.
-
NH₂⁺ Proton: The protons on the nitrogen are expected to be broad due to quadrupolar relaxation and exchange with the solvent. Their chemical shift can be highly dependent on the solvent and concentration.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-(4-bromopyrazol-1-yl)piperidine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable N-H protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A distortionless enhancement by polarization transfer (DEPT) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, which is invaluable for tracing the connectivity of the piperidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, providing definitive C-H assignments.
-
Caption: Expected COSY and HSQC correlations for the piperidine ring.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns. For a hydrochloride salt, electrospray ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar and ionic compounds.[3]
Predicted Mass Spectrum
-
Molecular Ion: The analysis will be performed in positive ion mode. The expected base peak will be the protonated molecule [M+H]⁺, where M is the free base. The molecular formula of the free base is C₈H₁₂BrN₃. The expected m/z will show a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes).
-
For C₈H₁₂⁷⁹BrN₃: [M+H]⁺ = 229.02
-
For C₈H₁₂⁸¹BrN₃: [M+H]⁺ = 231.02
-
-
Fragmentation: Key fragmentations would likely involve the loss of the pyrazole moiety or fragmentation of the piperidine ring.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer. A high-resolution mass spectrometer (HRMS) is recommended for obtaining the exact mass, which can be used to confirm the elemental composition.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To gain further structural insights, perform a tandem MS experiment by isolating the molecular ion peak and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of key functional groups in a molecule.
Predicted IR Absorption Bands
| Wave Number (cm⁻¹) | Functional Group | Vibration |
| ~3100-3000 | C-H (pyrazole) | Stretching |
| ~2950-2850 | C-H (piperidine) | Stretching |
| ~2700-2400 | N-H⁺ (amine salt) | Stretching |
| ~1600-1450 | C=N, C=C (pyrazole) | Stretching |
| ~1100-1000 | C-N | Stretching |
| Below 800 | C-Br | Stretching |
Experimental Protocol for FT-IR
-
Sample Preparation: The sample, being a solid, can be analyzed using either a KBr pellet or Attenuated Total Reflectance (ATR). ATR is generally preferred for its simplicity and speed.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be collected and automatically subtracted from the sample spectrum.
Conclusion: A Unified Structural Assignment
The synergistic application of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating framework for the structural elucidation of 3-(4-bromopyrazol-1-yl)piperidine hydrochloride. NMR spectroscopy defines the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy provides a quick confirmation of the key functional groups. Together, these techniques leave no ambiguity as to the structure and purity of this important pharmaceutical building block. This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their drug discovery and development endeavors.
References
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- Rapid Emerging Drug Deployment (REMEDY)
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. (2023).
- 3-(4-BroMopyrazol-1-yl)piperidine, HCl. ChemBK.
- Synthesis, Characterization and Theoretical Study of 3-(4-bromophenyl) -5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
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- Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. PubMed.
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- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.
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3-(4-Bromopyrazol-1-yl)piperidine hydrochloride solubility and stability
Technical Whitepaper: Physicochemical Profiling of 3-(4-Bromopyrazol-1-yl)piperidine HCl
Executive Summary 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride (CAS: 1375069-08-1) is a critical heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] As a piperidine-functionalized pyrazole, it serves as a robust scaffold for cross-coupling reactions (via the 4-bromo moiety) and amide coupling (via the secondary amine).[1]
This technical guide provides a comprehensive analysis of the compound's solubility and stability profiles.[1] While specific experimental datasets for this intermediate are proprietary to specific development programs, this guide synthesizes structural activity relationships (SAR) with standard pharmaceutical salt properties to provide a predictive profile.[1] Furthermore, it outlines the exact Standard Operating Procedures (SOPs) required for researchers to empirically validate these parameters in their own laboratories.
Chemical Identity & Structural Analysis
The physicochemical behavior of this compound is dictated by the interaction between the basic piperidine core, the lipophilic bromopyrazole, and the hydrochloride counterion.[1]
| Property | Detail |
| IUPAC Name | 3-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride |
| CAS Number | 1375069-08-1 |
| Molecular Formula | C₈H₁₃BrClN₃ |
| Molecular Weight | 266.57 g/mol |
| Chirality | Contains one chiral center at Piperidine-C3.[1][2] (Typically supplied as a racemate unless specified).[1] |
| pKa (Predicted) | ~10.5 (Piperidine NH), ~2.5 (Pyrazole N) |
Structural Logic:
-
Piperidine Motif: The secondary amine is the site of salt formation.[1] In the HCl form, this nitrogen is protonated (
), driving high aqueous solubility.[1] -
4-Bromopyrazole: The bromine atom at the 4-position is electronically deactivated by the adjacent nitrogens, making it stable against spontaneous hydrolysis but reactive under Palladium catalysis (Suzuki-Miyaura coupling).[1]
-
Salt Stoichiometry: Typically 1:1 (Mono-HCl).[1]
Solubility Profile
Aqueous Solubility
As a hydrochloride salt of a secondary amine, 3-(4-Bromopyrazol-1-yl)piperidine HCl exhibits high aqueous solubility (>50 mg/mL estimated) at neutral to acidic pH.[1]
-
pH Dependency: The compound obeys the Henderson-Hasselbalch relationship.[1]
Organic Solvent Compatibility
-
Protich Polar Solvents (Methanol, Ethanol): High solubility.[1] Ideal for preparing stock solutions or recrystallization.[1]
-
Aprotic Polar Solvents (DMSO, DMF): Excellent solubility (>100 mM).[1] Recommended for biological assay stock solutions.[1]
-
Non-Polar Solvents (Hexane, Diethyl Ether): Negligible solubility.[1] These solvents are effective antisolvents for precipitating the salt from reaction mixtures.[1]
Protocol: Saturation Solubility Determination
To validate the exact solubility limit for your specific lot:
-
Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.
-
Addition: Add solvent (water or buffer) in 50 µL increments, vortexing for 30 seconds between additions.
-
Equilibration: Once dissolved, add excess solid until a suspension persists.[1] Shake at 25°C for 24 hours.
-
Analysis: Filter the supernatant (0.22 µm PTFE filter) and analyze via HPLC-UV (254 nm) against a standard curve.
Stability Assessment
Solid-State Stability
-
Hygroscopicity: Amine hydrochloride salts are prone to hygroscopicity.[1] Exposure to ambient moisture can lead to deliquescence (absorbing enough water to dissolve).[1]
-
Thermal Stability: The HCl salt significantly elevates the melting point compared to the free base, likely providing thermal stability up to >200°C.[1]
Solution Stability
-
Hydrolysis: The pyrazole-piperidine bond is metabolically and chemically stable.[1] The C-Br bond is stable in water/buffer at ambient temperatures.[1]
-
Oxidation: Secondary amines can slowly oxidize to N-oxides or hydroxylamines if exposed to air and light for weeks.[1]
-
Photostability: Brominated aromatics can undergo photodehalogenation under intense UV light.[1] Protect stock solutions from direct sunlight.[1]
Protocol: Forced Degradation (Stress Testing)
Use this workflow to determine the "shelf-life" of your stock solutions.[1]
Figure 1: Forced degradation workflow to identify stability-indicating markers.
Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temp | -20°C (Long term) | Prevents slow oxidation and moisture absorption.[1] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Protects the secondary amine from atmospheric oxidation.[1] |
| Container | Amber Glass Vial | Prevents photodehalogenation of the C-Br bond.[1] |
| Handling | Fume Hood + Gloves | Standard protection against potential irritant properties of piperidines.[1] |
References
-
ChemicalBook. (2025).[1][4] 3-(4-Bromopyrazol-1-yl)piperidine, HCl Properties and Supplier Data. Retrieved from [1]
-
PubChem. (2025).[1][3] Compound Summary: Piperidine hydrochloride (Class Properties).[1][4][5] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2025).[1][4] Structure-Property Relationships of Bromobenzyl-piperidine salts. Retrieved from [1]
-
Global Research Online. (2020).[1] Chemistry and Pharmacological Activities of Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from
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A-Technical-Guide-to-the-Identification-of-Novel-Analogs-of-3-(4-Bromopyrazol-1-yl)piperidine-hydrochloride
Introduction: The Strategic Imperative for Analog Development
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is a heterocyclic compound featuring a pyrazole ring linked to a piperidine moiety.[1] Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of clinically approved drugs and bioactive molecules.[2][3] The pyrazole core is a versatile pharmacophore known for a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5][6] Similarly, the piperidine ring is a highly privileged structural motif in drug discovery, enhancing druggability by improving pharmacokinetic properties and providing a scaffold for diverse functionalization.[2][7]
The bromine atom on the pyrazole ring of the parent compound presents a key opportunity for synthetic modification, serving as a handle for various cross-coupling reactions to introduce molecular diversity. The development of novel analogs is driven by the goal of optimizing the therapeutic potential of the lead compound. This involves enhancing potency, selectivity, and metabolic stability, while concurrently minimizing off-target effects and toxicity. This guide provides a comprehensive, multi-faceted strategy for the rational design, synthesis, and evaluation of novel analogs of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride.
Part 1: Foundational Analysis - Deconstructing the Core Scaffold
-
The Pyrazole Moiety: This five-membered aromatic heterocycle can engage in various interactions with biological targets. The nitrogen atoms can act as hydrogen bond acceptors, and the ring itself can participate in π-stacking interactions.[4][6] Modifications to the pyrazole ring, particularly at the 4-position, can significantly modulate biological activity.
-
The Piperidine Ring: This saturated heterocycle provides a three-dimensional framework that can be crucial for optimal binding to a target.[2] Its conformational flexibility and the basicity of the nitrogen atom are key determinants of its pharmacokinetic and pharmacodynamic properties.[8]
-
The Linkage: The direct N-C bond between the pyrazole and piperidine rings dictates their relative orientation. Altering this linkage can have profound effects on the overall topography of the molecule.
Mandatory Visualization: Core Scaffold and Key Modification Points
Caption: Core structure highlighting key modification points on the pyrazole and piperidine rings.
Part 2: Strategies for Analog Generation
A multi-pronged approach combining computational and synthetic methodologies will be employed to explore the chemical space around the 3-(4-Bromopyrazol-1-yl)piperidine scaffold.
In Silico Design and Virtual Screening
Computational methods are indispensable for prioritizing synthetic efforts and enriching the hit rate of subsequent experimental screening.[9][10][11]
2.1.1. Ligand-Based Virtual Screening
In the absence of a known biological target, ligand-based approaches can be powerful.[9][12] This involves using the 3D shape and pharmacophoric features of the parent compound as a template to screen large virtual libraries of commercially available or synthetically accessible compounds.
Experimental Protocol: Ligand-Based Pharmacophore Modeling and Screening
-
Conformational Analysis: Generate a diverse set of low-energy conformers of 3-(4-Bromopyrazol-1-yl)piperidine using a suitable computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Pharmacophore Feature Identification: Identify key pharmacophoric features, such as hydrogen bond acceptors (pyrazole nitrogens), hydrogen bond donors (piperidine N-H), and hydrophobic regions.
-
Pharmacophore Model Generation: Develop a 3D pharmacophore model that encapsulates the spatial arrangement of these features.
-
Virtual Library Screening: Screen a large compound library (e.g., ZINC, Enamine REAL) against the generated pharmacophore model.
-
Hit Filtering and Selection: Filter the initial hits based on drug-likeness criteria (e.g., Lipinski's rule of five) and visual inspection to select a diverse set of candidates for acquisition or synthesis.
2.1.2. Structure-Based Virtual Screening
If a putative biological target is identified, structure-based virtual screening (SBVS) becomes a powerful tool.[9][12][13] This involves docking virtual compound libraries into the binding site of the target protein to predict binding affinity and pose.
Experimental Protocol: Structure-Based Docking
-
Target Preparation: Obtain a high-resolution 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by adding hydrogens, assigning protonation states, and minimizing its energy.
-
Binding Site Definition: Identify and define the binding pocket of the target.
-
Library Preparation: Prepare a virtual library of analogs by enumerating possible modifications to the parent scaffold.
-
Molecular Docking: Dock the library of compounds into the defined binding site using a validated docking program (e.g., AutoDock, Glide).
-
Scoring and Ranking: Score and rank the docked compounds based on their predicted binding energies.
-
Post-Docking Analysis: Analyze the binding poses of the top-scoring compounds to identify key interactions and guide further optimization.
Mandatory Visualization: Virtual Screening Workflow
Caption: Workflow for identifying novel analogs through computational methods.
Synthetic Strategies for Analog Generation
The synthetic accessibility of proposed analogs is a critical consideration. The following strategies focus on robust and versatile chemical transformations.
2.2.1. Modification of the Pyrazole Ring
The bromine atom at the 4-position of the pyrazole ring is a prime handle for diversification using transition-metal-catalyzed cross-coupling reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reactants: 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, a suitable boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., dioxane/water or DME).
-
Reaction Setup: Combine the reactants in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Heating: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the final product by NMR and mass spectrometry.
Table 1: Proposed Modifications at the Pyrazole 4-Position
| R¹ Group (Introduced via Boronic Acid) | Rationale |
| Phenyl, substituted phenyls | Explore hydrophobic and electronic effects. |
| Pyridyl, other heteroaryls | Introduce hydrogen bond acceptors and modulate polarity. |
| Alkyl, cycloalkyl | Investigate steric effects and lipophilicity. |
2.2.2. Modification of the Piperidine Ring
The secondary amine of the piperidine ring offers a straightforward point for derivatization.
Experimental Protocol: N-Alkylation of the Piperidine Ring
-
Reactants: 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, an alkyl halide (e.g., benzyl bromide, methyl iodide), a base (e.g., K₂CO₃ or Et₃N), and a solvent (e.g., acetonitrile or DMF).
-
Reaction Setup: Combine the reactants in a reaction vessel.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography or crystallization.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Experimental Protocol: N-Acylation of the Piperidine Ring
-
Reactants: 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride, an acid chloride or anhydride, a base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or THF).
-
Reaction Setup: Dissolve the piperidine starting material and base in the solvent and cool in an ice bath.
-
Addition: Add the acid chloride or anhydride dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Wash the reaction mixture with aqueous solutions to remove excess reagents and byproducts.
-
Purification and Characterization: Purify the product by standard methods and characterize its structure.
Table 2: Proposed Modifications at the Piperidine Nitrogen
| R² Group | Rationale |
| Small alkyl groups (e.g., methyl, ethyl) | Fine-tune basicity and lipophilicity. |
| Benzyl and substituted benzyl groups | Introduce aromatic interactions and explore larger steric space.[14] |
| Acyl and sulfonyl groups | Introduce hydrogen bond acceptors and reduce basicity.[14] |
2.2.3. Bioisosteric Replacement
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve physicochemical and pharmacokinetic properties while retaining or enhancing biological activity.[15]
Table 3: Potential Bioisosteric Replacements for the Piperidine Ring
| Bioisostere | Rationale |
| Morpholine | Increases polarity and can act as a hydrogen bond acceptor.[15] |
| Azetidine | Reduces ring size, which can impact conformational flexibility and metabolic stability.[16] |
| Pyrrolidine | A five-membered ring analog that can alter the spatial arrangement of substituents. |
| Bridged piperidines (e.g., tropane) | Introduces conformational rigidity, which can lead to increased potency and selectivity.[8] |
Mandatory Visualization: Synthetic Diversification Strategy
Caption: Synthetic pathways for generating a library of diverse analogs.
Part 3: Characterization and Evaluation
A robust analytical and biological evaluation cascade is essential to validate the identity and purity of synthesized compounds and to assess their biological activity.
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the synthesized analogs.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition of the final compounds.
-
Purity Analysis: High-performance liquid chromatography (HPLC) will be employed to determine the purity of the synthesized analogs, with a target purity of >95% for biological testing.
Biological Evaluation
The specific biological assays will depend on the therapeutic area of interest. A general screening cascade should be established to efficiently identify promising candidates.
Experimental Protocol: General Biological Screening Cascade
-
Primary Screening: Screen all synthesized analogs at a single high concentration in a relevant primary assay (e.g., a cell-based assay or an enzyme inhibition assay).
-
Dose-Response Studies: For active compounds from the primary screen, perform dose-response experiments to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Selectivity Profiling: Test potent compounds against a panel of related targets to assess their selectivity.
-
In Vitro ADME Profiling: Characterize promising leads for their absorption, distribution, metabolism, and excretion (ADME) properties, including metabolic stability in liver microsomes and cell permeability.
Conclusion
The systematic exploration of the chemical space around the 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride scaffold, guided by a combination of computational and synthetic strategies, provides a robust framework for the identification of novel analogs with improved therapeutic potential. The iterative cycle of design, synthesis, and biological evaluation is key to advancing promising lead compounds through the drug discovery pipeline. This guide provides a comprehensive and actionable blueprint for researchers and drug development professionals to unlock the full potential of this privileged chemical scaffold.
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). National Institutes of Health. [Link]
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Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (n.d.). National Institutes of Health. [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). RSC Advances. [Link]
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Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. (2018). National Institutes of Health. [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2021). ResearchGate. [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]
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Virtual Screening Strategies for Identifying Novel Chemotypes. (2020). ACS Publications. [Link]
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Computational Methods in Drug Discovery. (2015). National Institutes of Health. [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). National Institutes of Health. [Link]
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Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (1995). PubMed. [Link]
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Consensus holistic virtual screening for drug discovery: a novel machine learning model approach. (2024). National Institutes of Health. [Link]
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Computational Methods in Drug Screening and Design. (2021). Encyclopedia.pub. [Link]
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2018). National Institutes of Health. [Link]
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SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2022). Slideshare. [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). ResearchGate. [Link]
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Advanced Patent Landscape: Pyrazolylpiperidine Scaffolds in Kinase & GPCR Modulation
Executive Summary
The pyrazolylpiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, characterized by a pyrazole ring directly linked to a piperidine heterocycle. This structural motif has gained significant traction in the patent landscape due to its ability to orient hydrogen bond donors/acceptors in a geometry that mimics the ATP-binding pocket of kinases and the orthosteric sites of G-Protein Coupled Receptors (GPCRs).[1]
This technical guide analyzes the intellectual property (IP) and technical landscape of pyrazolylpiperidines, focusing on their dominance in Janus Kinase (JAK) inhibition and Dual Leucine Zipper Kinase (DLK) modulation .[1] We provide actionable insights into the chemical space, synthesis methodologies, and freedom-to-operate (FTO) considerations for researchers navigating this crowded yet high-value domain.
Chemical Architecture & Markush Analysis
The core utility of the pyrazolylpiperidine scaffold lies in its modularity. Patent literature (e.g., US 8,415,362 , WO 2014/111496 ) reveals a consistent Structure-Activity Relationship (SAR) trend where the piperidine nitrogen serves as a vector for solubilizing groups or warheads, while the pyrazole acts as the primary hinge-binding element.[1]
Core Scaffold Visualization
The following diagram illustrates the Markush structure derived from key patent families, highlighting the critical substitution points (
Caption: Markush structure analysis showing critical diversity vectors (
Therapeutic Landscape & Mechanism of Action
Janus Kinase (JAK) Inhibitors
The pyrazolylpiperidine scaffold is heavily patented for JAK inhibition.[1][2] The pyrazole nitrogen typically interacts with the hinge region of the kinase ATP pocket.
-
Key Assignees: Pfizer, Incyte, Aclaris Therapeutics.
-
Mechanism: Competitive inhibition of ATP binding prevents phosphorylation of STAT proteins, blocking cytokine signaling (IL-6, IFN-gamma).[1]
-
Patent Focus: Recent filings (e.g., EP 4186908 A1 ) focus on improving selectivity for JAK1 over JAK2 to minimize hematological toxicity (anemia/neutropenia).[1]
Dual Leucine Zipper Kinase (DLK) Inhibitors
A distinct subset of patents (e.g., WO 2014/111496 ) utilizes this scaffold for DLK inhibition.[1] DLK is a key regulator of neuronal degeneration following injury.
-
Key Assignees: Genentech (Roche), Vertex.[1]
-
Mechanism: Inhibition of DLK prevents the phosphorylation of JNK and c-Jun, thereby halting the apoptotic cascade in neurons.
Signaling Pathway Visualization (DLK)
Understanding the biological context is crucial for assay development.[1]
Caption: The DLK-JNK-c-Jun signaling cascade.[1] Pyrazolylpiperidines block DLK, preventing neuronal apoptosis.
Technical Deep Dive: Experimental Protocols
Industrial Synthesis of Pyrazolylpiperidine Intermediates
Context: Many patents (e.g., WO 2015/063709 ) describe the synthesis of the core intermediate 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[1] Older methods using phosphorus oxychloride (
Protocol:
-
Starting Materials: 1-Acetoacetyl-4-tert-butoxycarbonylpiperazine and Phenylhydrazine.[1][3]
-
Cyclization:
-
Workup:
-
Deprotection (Boc Removal):
-
Treat the intermediate with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio) at room temperature for 2 hours.
-
Validation: NMR should show loss of the t-butyl singlet at ~1.4 ppm.[1]
-
Why this matters: This route avoids the formation of regioisomeric byproducts common in older patents, ensuring high purity (>98%) required for subsequent SAR library generation.
Biochemical Potency Assay (HTRF Format)
Context: To validate patent claims regarding potency (
Protocol:
-
Reagents: Recombinant Kinase (JAK or DLK), Biotinylated Peptide Substrate, ATP (
concentration), Eu-Cryptate labeled antibody (donor), Streptavidin-XL665 (acceptor).[1] -
Procedure:
-
Readout: Measure fluorescence ratio (665 nm / 620 nm).
-
Data Analysis: Fit curves using a 4-parameter logistic model to determine
.
Patent Strategy & Freedom-to-Operate (FTO)[1]
Navigating the "white space" in this landscape requires careful analysis of the linker region.
-
Crowded Space: Direct linkage of the piperidine C4 to the pyrazole C5 is heavily patented by Pfizer and Roche.
-
Opportunity Space: Modifications to the piperidine ring size (e.g., azepanes) or the linker chemistry (e.g., ether or amine bridges instead of direct bonds) offer potential FTO.
Patent Filing Workflow
The following decision tree outlines the logic for assessing patentability of a new pyrazolylpiperidine analog.
Caption: FTO Decision Tree. Direct C5-linkage with N-phenyl substitution is the most crowded IP space.[1]
References
-
Vertex Pharmaceuticals. (2016).[1] Pyrazolyl-pyrimidine derivatives as kinase inhibitors. US Patent 9,284,298 B2.[1] Link
-
Hoffmann-La Roche. (2014).[1][5] 3-substituted pyrazoles and use as DLK inhibitors.[1][5] WO Patent 2014/111496 A1. Link
-
Incyte Corporation. (2013).[1] Pyrazolyl substituted pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. US Patent 8,415,362 B2.[1] Link
-
Glenmark Pharmaceuticals. (2015).[1] Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. WO Patent 2015/063709 A1. Link
-
Primegene Beijing Co Ltd. (2023).[1][6] Pyrazolopyrazine derived compounds, pharmaceutical composition and use thereof. EP Patent 4,186,908 A1. Link
Sources
- 1. Pyrazolyl quinoxaline kinase inhibitors - Patent US-8895601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 3. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 4. Method for synthesizing chlorantraniliprole - Eureka | Patsnap [eureka.patsnap.com]
- 5. MX2016008110A - Pyrazole derivatives and uses thereof as inhibitors of dlk. - Google Patents [patents.google.com]
- 6. Pyrazolopyrazine derived compounds, pharmaceutical composition and use thereof - Patent US-12404275-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Pyrazole Derivatives in Medicinal Chemistry
Executive Summary: The Pyrazole Privileged Structure
The pyrazole ring (1,2-diazole) stands as one of the most versatile "privileged scaffolds" in modern medicinal chemistry.[1] Its unique electronic architecture—comprising two adjacent nitrogen atoms in a five-membered aromatic ring—offers a distinct balance of dipole moment, hydrogen-bonding capability (both donor and acceptor), and π-stacking potential.
As of 2025, pyrazole derivatives constitute the core pharmacophore in over 40 FDA-approved therapeutics, spanning oncology (Kinase inhibitors), inflammation (COX-2 inhibitors), and metabolic disorders. This guide moves beyond basic textbook definitions to analyze the causality of pyrazole efficacy, the regiochemical challenges in their synthesis, and the experimental protocols required to validate them.
Structural Pharmacophore & SAR Logic
Why Pyrazole?
The pyrazole moiety is rarely a passive linker. It actively dictates target binding affinity through three mechanisms:
-
Directional H-Bonding: The unsubstituted N-H (in 1H-pyrazoles) acts as a hydrogen bond donor (HBD), while the pyridine-like nitrogen (N2) acts as a hydrogen bond acceptor (HBA). This dual nature allows it to mimic peptide bonds or interact with the "hinge region" of kinase ATP-binding pockets.
-
Tautomeric Equilibrium: 3,5-disubstituted pyrazoles exist in tautomeric equilibrium. This dynamic behavior can be exploited to optimize binding entrophy, though it also complicates NMR characterization.
-
Bioisosterism: Pyrazoles are often employed as bioisosteres for imidazoles, thiazoles, and even phenols, improving metabolic stability (t1/2) by resisting oxidative metabolism compared to more electron-rich rings.
Diagram: Structure-Activity Relationship (SAR) of Celecoxib
The following diagram illustrates the critical SAR features of Celecoxib, the archetype of pyrazole-based COX-2 inhibitors.
Figure 1: SAR map of Celecoxib, highlighting the functional roles of substituents around the pyrazole core.
Therapeutic Case Study: Kinase Inhibition
In oncology, pyrazoles are dominant in Type I and Type II kinase inhibitors. Drugs like Crizotinib (ALK/ROS1 inhibitor) and Pralsetinib (RET inhibitor) utilize the pyrazole ring to anchor the molecule within the ATP-binding cleft.
Mechanism of Action: The Hinge Binder
The pyrazole nitrogen pair often forms a bidentate H-bond interaction with the backbone residues of the kinase hinge region. This mimics the interaction of the adenine ring of ATP, competitively inhibiting phosphorylation.
Figure 2: Mechanism of Action for Pyrazole-based Tyrosine Kinase Inhibitors (TKIs) in cancer therapy.
Advanced Synthetic Methodologies
The primary challenge in pyrazole synthesis is regioselectivity . When condensing a monosubstituted hydrazine with an unsymmetrical 1,3-diketone, two regioisomers (1,3,5-substituted vs. 1,3,4-substituted) are possible.
The Regioselectivity Problem[2][3]
-
Classical Route (Knorr Synthesis): Reaction of hydrazine with 1,3-diketones. Often yields mixtures unless steric/electronic bias is extreme.
-
Modern Solution: 1,3-Dipolar Cycloaddition (Click Chemistry) or transition-metal-catalyzed coupling (Suzuki/Buchwald) on pre-formed pyrazole halides.
Comparative Synthetic Strategies
| Methodology | Key Reagents | Regiocontrol | Yield | Scalability |
| Knorr Condensation | 1,3-Diketone + Hydrazine | Poor to Moderate (Substrate dependent) | High (>85%) | Excellent (Industrial) |
| 1,3-Dipolar Cycloaddition | Alkyne + Nitrilimine | High (Steric control) | Moderate (60-80%) | Moderate |
| Microwave-Assisted | Enaminone + Hydrazine | High (Kinetic control) | High (>90%) | Good (Batch) |
| Multicomponent (MCR) | Aldehyde + Alkyne + Hydrazine | Variable | Good | Excellent (Green Chem) |
Detailed Experimental Protocol
Protocol Title: Regioselective Synthesis of 1-Phenyl-3-(trifluoromethyl)-5-methylpyrazole via Microwave Irradiation. Objective: To synthesize a COX-2 inhibitor scaffold with high regiochemical purity, avoiding the formation of the 1,5-diphenyl isomer.
Reagents & Equipment[4][5][6][7]
-
Substrate A: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)
-
Reagent B: Phenylhydrazine hydrochloride (1.1 eq)
-
Solvent: Absolute Ethanol (EtOH)[2]
-
Catalyst: Glacial Acetic Acid (cat. 5 drops)
-
Equipment: Monowave 50 Microwave Reactor (Anton Paar or similar)
Step-by-Step Methodology
-
Preparation: In a 10 mL microwave vial, dissolve 230 mg (1.0 mmol) of Substrate A in 3 mL of absolute EtOH.
-
Addition: Add 158 mg (1.1 mmol) of Phenylhydrazine HCl to the solution. Add 5 drops of glacial acetic acid to catalyze imine formation.
-
Sealing: Cap the vial with a Teflon-lined septum. Vortex for 30 seconds to ensure homogeneity.
-
Reaction:
-
Ramp: Heat to 120°C over 2 minutes.
-
Hold: Maintain 120°C for 10 minutes (Pressure ~2-4 bar).
-
Cool: Rapid cooling to 40°C using compressed air.
-
-
Work-up: Pour the reaction mixture into 20 mL of ice-cold water. A white precipitate should form immediately.
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash with cold 10% EtOH/Water (2 x 5 mL).
-
Recrystallize from hot EtOH if purity <95% by HPLC.
-
-
Validation (Self-Check):
-
TLC: SiO2, Hexane:EtOAc (8:2). Product Rf ~ 0.6. Hydrazine starting material stays at baseline.
-
19F NMR: Look for a single singlet around -62 ppm. The presence of a second peak indicates regioisomer contamination.
-
Future Perspectives: PROTACs and Covalent Inhibitors
The field is moving beyond simple reversible inhibition.
-
Covalent Inhibitors: Attaching acrylamide "warheads" to the pyrazole core (e.g., at C4) allows for irreversible binding to cysteine residues in kinases (e.g., BTK inhibitors).
-
PROTACs: Pyrazoles are being used as the "warhead" ligand connected via a linker to an E3 ligase ligand, facilitating the proteasomal degradation of target proteins rather than just inhibition.
Figure 3: The role of pyrazole derivatives in Proteolysis Targeting Chimeras (PROTACs).
References
-
RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Available at: [Link]
-
MDPI. (2023).[3] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
American Chemical Society (ACS). (2025). Regioselective Synthesis of 1,3,5-Triaryl-4-alkylpyrazoles. Available at: [Link]
-
Encyclopedia.pub. (2023).[1] Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]
Sources
Technical Application Note: Synthesis and Characterization of 3-(4-Bromopyrazol-1-yl)piperidine Hydrochloride
Strategic Overview & Retrosynthetic Analysis
The compound 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). It features two orthogonal handles for diversification:
-
4-Bromopyrazole moiety: A partner for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
Piperidine amine: A secondary amine available for amide coupling, reductive amination, or SNAr reactions.
Synthetic Strategy
Direct alkylation of 4-bromopyrazole with 3-halopiperidines often suffers from poor reactivity and elimination side products due to the secondary electrophile. Therefore, a Mitsunobu coupling strategy is the superior choice. This route utilizes tert-butyl 3-hydroxypiperidine-1-carboxylate (N-Boc-3-hydroxypiperidine) as the electrophile, ensuring regiocontrol and mild conditions.
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the Mitsunobu coupling of the pyrazole core with the protected piperidine alcohol, followed by salt formation.
Detailed Experimental Protocol
Phase 1: Mitsunobu Coupling
Objective: Synthesis of tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Principle: The reaction proceeds via the formation of a Morrison-Brunn-Huisgen betaine intermediate (PPh3-DIAD), which activates the secondary alcohol for SN2 displacement by the pyrazole nitrogen.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| tert-Butyl 3-hydroxypiperidine-1-carboxylate | 1.0 | Substrate (Alcohol) |
| 4-Bromopyrazole | 1.1 | Nucleophile |
| Triphenylphosphine (PPh3) | 1.2 | Reductant |
| Diisopropyl azodicarboxylate (DIAD) | 1.2 | Oxidant |
| Tetrahydrofuran (THF), Anhydrous | 10-15 vol | Solvent |
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round-bottom flask (RBF) and purge with Nitrogen (N2).
-
Dissolution: Charge the flask with N-Boc-3-hydroxypiperidine (1.0 equiv), 4-Bromopyrazole (1.1 equiv), and PPh3 (1.2 equiv). Add anhydrous THF to dissolve all solids.
-
Cooling: Submerge the flask in an ice/water bath to reach 0 °C.
-
Critical Note: Temperature control is vital to prevent the rapid decomposition of the betaine intermediate.
-
-
Addition: Add DIAD (1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
-
Visual Cue: The solution will turn yellow/orange.[1] Ensure the internal temperature does not exceed 5 °C.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 12–16 hours.
-
Monitoring: Check progress via TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the alcohol starting material.
-
-
Workup:
-
Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 30% EtOAc in Hexanes.
-
Yield Expectation: 70–85% as a colorless or pale yellow oil/solid.
-
Phase 2: Deprotection & Salt Formation
Objective: Isolation of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride.
Reagents
| Reagent | Role |
| 4.0 M HCl in 1,4-Dioxane | Deprotection Agent |
| Dichloromethane (DCM) or Methanol | Co-solvent |
| Diethyl Ether (Et2O) | Anti-solvent for precipitation |
Step-by-Step Procedure
-
Dissolution: Dissolve the purified Boc-intermediate from Phase 1 in a minimal amount of DCM (approx. 2–3 vol).
-
Acidification: Cool to 0 °C. Add 4.0 M HCl in Dioxane (5–10 equiv) dropwise.
-
Reaction: Stir at RT for 2–4 hours.
-
Visual Cue: A white precipitate (the HCl salt) should begin to form.
-
-
Precipitation: If precipitation is incomplete, dilute the mixture with anhydrous Diethyl Ether (10 vol) and stir vigorously for 30 minutes.
-
Isolation: Filter the white solid under N2 atmosphere (the salt can be hygroscopic). Wash the filter cake with fresh Et2O.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to remove trace dioxane.
Analytical Characterization
The following data validates the structural integrity of the synthesized product.
Expected NMR Profile (DMSO-d6)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Pyrazole | 8.15 | s | 1H | C5-H (Pyrazole) |
| Pyrazole | 7.70 | s | 1H | C3-H (Pyrazole) |
| Amine | 9.20 - 9.50 | br s | 2H | NH2+ (Salt) |
| Piperidine | 4.40 - 4.50 | m | 1H | C3-H (Chiral center) |
| Piperidine | 3.20 - 3.40 | m | 2H | C2-H |
| Piperidine | 2.80 - 3.00 | m | 2H | C6-H |
| Piperidine | 1.80 - 2.10 | m | 2H | C4-H / C5-H |
Note: The pyrazole protons appear as two distinct singlets. In the 4-bromo substituted system, the symmetry is broken by the N-alkylation.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Observed Mass:
-
[M+H]+: 230.0 / 232.0 (1:1 ratio characteristic of 79Br/81Br isotopes).
-
Note: The mass corresponds to the free base. The chloride counter-ion is not observed in positive mode MS.
-
Quality Control & Troubleshooting Logic
Workflow Logic Diagram
Figure 2: Decision tree for the synthesis workflow, highlighting critical checkpoints.
Troubleshooting Guide
-
Issue: Low Yield in Mitsunobu Step.
-
Root Cause:[2][3][4][5] Incomplete betaine formation or moisture in THF.
-
Solution: Ensure THF is freshly distilled or from a solvent purification system. Increase PPh3/DIAD to 1.5 equiv. Ensure the alcohol is added after the betaine forms if the standard addition order fails (Pre-mix PPh3/DIAD at 0°C for 15 min, then add substrate).
-
-
Issue: Difficulty Removing Triphenylphosphine Oxide (TPPO).
-
Issue: Hygroscopic Salt.
References
-
Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
-
Dandapani, S., & Curran, D. P. "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies." Chemistry – A European Journal, 2004, 10(13), 3130–3138. Link
-
ChemicalBook. "3-(4-Bromopyrazol-1-yl)piperidine, HCl Product Entry." CAS: 1375069-08-1.[6] Link
-
Tsunoda, T., et al. "Mitsunobu Reaction: Modified Reagents and Protocols." Tetrahedron Letters, 1993, 34(10), 1639-1642. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 3. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chembk.com [chembk.com]
High-Fidelity Synthesis of 1,3-Disubstituted Pyrazole-4-Carbaldehydes via Vilsmeier-Haack Cyclization
[1]
Abstract & Strategic Significance
The Vilsmeier-Haack (VH) reaction offers a streamlined, atom-economical pathway for constructing pyrazole-4-carbaldehydes directly from hydrazones. Unlike traditional Knorr syntheses that require pre-functionalized 1,3-dicarbonyls, the VH protocol utilizes the latent reactivity of aryl methyl ketone hydrazones . Upon treatment with the Vilsmeier reagent (POCl
This moiety is a critical pharmacophore in drug discovery, serving as a versatile scaffold for anti-inflammatory (e.g., Celecoxib analogs), substituted pyrazolo[3,4-d]pyrimidines, and kinase inhibitors. The aldehyde functionality at the C4 position provides a "chemical handle" for further diversification via reductive amination, oxidation, or condensation reactions.
Mechanistic Architecture
Understanding the mechanism is vital for troubleshooting. The reaction does not merely formylate an existing ring; it constructs the ring while installing the aldehyde.
Core Pathway
-
Reagent Formation: Interaction of POCl
with DMF generates the electrophilic Chloroiminium Ion (Vilsmeier Reagent) .[1] -
Nucleophilic Attack: The hydrazone nitrogen attacks the chloroiminium ion.
-
Double Formylation: The
-methyl group of the hydrazone is activated, undergoing double attack by the VH reagent. -
Cyclization: Intramolecular elimination of dimethylamine and HCl closes the pyrazole ring.
-
Hydrolysis: The final iminium intermediate is hydrolyzed during workup to reveal the C4-aldehyde.
Figure 1: Mechanistic cascade from Vilsmeier reagent formation to pyrazole cyclization.
Pre-Protocol Safety & Preparation
Hazard Warning: POCl
Reagent Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Hydrazone | 1.0 | Substrate | Pre-synthesized from Acetophenone + Phenylhydrazine. |
| POCl | 3.0 - 4.0 | Reagent | Excess required for double formylation.[2] |
| DMF | 10 - 12 | Solvent/Reagent | Must be anhydrous . Acts as the carbon source for the aldehyde. |
| Ice/Water | Excess | Quench | For hydrolysis of the iminium salt. |
| K | N/A | Neutralizer | To adjust pH > 9 during workup. |
Detailed Experimental Protocol
Phase A: Precursor Synthesis (Hydrazone Formation)
Note: If you already have the hydrazone, proceed to Phase B.
-
Dissolve 10 mmol of the substituted acetophenone in 20 mL of ethanol.
-
Add 10 mmol of phenylhydrazine (or substituted hydrazine) and 2-3 drops of glacial acetic acid.
-
Reflux for 2–4 hours (monitor by TLC).
-
Cool to room temperature. Filter the solid hydrazone, wash with cold ethanol, and dry under vacuum.
Phase B: Vilsmeier-Haack Cyclization (The Critical Step)
Step 1: In-Situ Generation of Vilsmeier Reagent[3]
-
Oven-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing dropping funnel.
-
Add anhydrous DMF (10-12 equiv) to the flask and cool to 0°C in an ice-salt bath.
-
Slowly add POCl
(3.0 equiv) dropwise via the funnel over 15–20 minutes.-
Observation: The solution will turn viscous and may form a white/yellowish semi-solid (the chloroiminium salt).
-
Critical Control: Internal temperature must remain < 5°C to prevent thermal decomposition.
-
Step 2: Substrate Addition
-
Dissolve the Hydrazone (1.0 equiv) in a minimal amount of anhydrous DMF (approx. 3–5 mL per gram of substrate).
-
Add this solution dropwise to the cold Vilsmeier reagent mixture at 0°C.
-
Allow the mixture to stir at 0°C for 30 minutes to ensure initial N-formylation.
Step 3: Thermal Cyclization
-
Remove the ice bath and allow the reaction to reach room temperature.
-
Transfer the flask to a pre-heated oil bath at 70–80°C .
-
Stir for 4–6 hours .
-
Monitoring: TLC (Eluent: 20% EtOAc/Hexane). The hydrazone spot should disappear, and a new, more polar fluorescent spot (aldehyde) should appear.
-
Step 4: Workup and Hydrolysis
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 5x reaction volume) with vigorous stirring.
-
Caution: This hydrolysis is exothermic.
-
-
The mixture will likely be acidic. Neutralize by adding saturated K
CO or Na CO solution dropwise until pH 9–10 .-
Why? Basic conditions are required to liberate the free base pyrazole from its hydrochloride salt and ensure complete hydrolysis of the iminium intermediate.
-
-
Stir for 1 hour. A solid precipitate usually forms.
Step 5: Purification
-
Filtration Method (Preferred for solids): Filter the precipitate, wash copiously with water (to remove DMF/inorganic salts), and dry. Recrystallize from Ethanol or DMF/Ethanol.
-
Extraction Method (If oil forms): Extract with Dichloromethane (DCM) (3 x 30 mL). Wash organic layer with brine, dry over Na
SO , and concentrate. Purify via silica gel column chromatography (Gradient: 5% 20% EtOAc in Hexanes).
Figure 2: Operational workflow for the synthesis of pyrazole-4-carbaldehydes.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Moisture in DMF or old POCl | Distill DMF over CaH |
| "Greenish-Blue" Dyestuffs | Temperature too high during quenching. | Keep quench temperature < 20°C using ample ice.[4] |
| No Precipitate on Quench | Product is soluble in acidic water. | Ensure pH is adjusted to >9.[3] If still no solid, extract with DCM. |
| Tarry/Black Product | Overheating during cyclization (>90°C). | Strictly control oil bath temperature to 70–80°C. |
| Starting Material Remains | Insufficient Vilsmeier Reagent. | Increase POCl |
References
-
Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate. Available at: [Link]
-
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH). Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link][5][6][7][8]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
Application Note: High-Throughput Screening of Piperidine-Based Libraries
Optimizing GPCR Calcium Flux Assays for "Privileged" Scaffolds
Abstract
The piperidine ring is arguably the most significant "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs ranging from analgesics (Fentanyl) to antihistamines (Loratadine) and cognition enhancers (Donepezil). However, the physicochemical properties that make piperidines potent—specifically their high basicity (pKa ~11) and lipophilicity—introduce unique challenges in High-Throughput Screening (HTS). This Application Note details a robust workflow for screening piperidine-focused libraries against G-Protein Coupled Receptors (GPCRs) using a kinetic Calcium Flux assay. We address specific liabilities such as lysosomotropism and non-specific binding, providing a self-validating protocol designed to maximize the discovery of genuine hits while minimizing false positives.
Chemical Biology of the Piperidine Scaffold[1]
Before initiating a screen, one must understand the behavior of the library in solution. Piperidine is a secondary amine with a typical conjugate acid pKa of ~11.2.[1]
-
The Cationic Amphiphilic Trap: At the physiological pH (7.4) of most HTS assays, piperidine derivatives exist almost exclusively as positively charged cations. If the compound also contains a lipophilic tail (common in GPCR ligands), it becomes a Cationic Amphiphilic Drug (CAD).
-
Assay Interference Mechanism: CADs are prone to lysosomotropism . They permeate cell membranes, enter acidic organelles (lysosomes), become protonated, and get trapped.
-
Impact on Data: In calcium flux assays, this can alter the apparent potency or kinetics if the compound is sequestered away from the cytosolic receptor target, or conversely, cause non-specific calcium release from stores due to organelle stress, leading to false agonists.
-
Strategic Adjustment: To mitigate this, our protocol recommends a strictly controlled incubation time and the inclusion of specific wash steps or quenchers if background fluorescence suggests lysosomal accumulation of the calcium indicator dye.
Assay Development Strategy: GPCR Calcium Flux
For piperidine libraries, the G
The Signaling Pathway
Understanding the biological cascade is critical for troubleshooting. We are measuring the release of intracellular calcium stores triggered by IP3 generation.[2]
Figure 1: The Gq-GPCR signaling cascade utilized in Calcium Flux assays.[2] Piperidine ligands bind the GPCR, triggering the release of calcium which binds to the fluorogenic dye.
Detailed Experimental Protocol
This protocol is optimized for a 384-well format using a FLIPR (Fluorescence Imaging Plate Reader) or FlexStation system.
Materials Required
| Reagent | Specification | Purpose |
| Cell Line | CHO-K1 or HEK293 (Stably expressing target) | Host system |
| Calcium Dye | Fluo-4 AM or Calcium-6 | Cytosolic Ca2+ indicator |
| Assay Buffer | HBSS + 20mM HEPES (pH 7.4) | Physiological medium |
| Probenecid | 2.5 mM stock | Inhibits anion transporters (prevents dye leakage) |
| Compound Plate | 384-well LDV (Low Dead Volume) | Source for acoustic transfer |
| Detection | FLIPR Tetra or FlexStation 3 | Real-time kinetic fluorescence |
Step-by-Step Workflow
1. Cell Plating (Day -1):
-
Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).
-
Dispense 10,000 cells/well into 384-well black-wall/clear-bottom Poly-D-Lysine coated plates.
-
Critical: Centrifuge plate at 200xg for 1 min to ensure even settling. Incubate overnight at 37°C/5% CO2.
2. Dye Loading (Day 0, T-minus 2 hours):
-
Prepare Loading Buffer : HBSS + 20mM HEPES + 2.5 mM Probenecid + 0.1% BSA (Fatty acid-free).
-
Note: BSA is crucial for piperidines to prevent non-specific binding to plasticware.
-
-
Add Calcium-6 dye to Loading Buffer.
-
Remove culture media and add 20 µL of Dye Loading Buffer to cells.
-
Incubate: 60 minutes at 37°C, followed by 15 minutes at Room Temperature (RT) to equilibrate.
3. Compound Preparation:
-
Use an Acoustic Liquid Handler (e.g., Echo 550) to transfer compounds from source plate to the assay plate.[3]
-
Why Acoustic? Piperidines are "sticky." Traditional tip-based transfer can result in loss of compound to the pipette tip. Acoustic transfer eliminates this surface interaction.
4. Kinetic Read (The Assay):
-
Transfer plate to FLIPR.[3]
-
Baseline Read: 10 seconds (measure basal fluorescence).
-
Addition: Add compounds (simultaneous injection).
-
Response Read: 120 seconds continuous reading.
Figure 2: High-Throughput Screening workflow utilizing acoustic dispensing to minimize compound loss.
Data Analysis & Hit Validation
Quality Control Metrics
Before identifying hits, validate the plate performance using the Z-factor (
- : Standard deviation of positive/negative controls.
- : Mean of positive/negative controls.
-
Acceptance Criteria:
is required for a reliable HTS assay.
Triage: The "Aggregator" Check
Piperidines can form colloidal aggregates at high concentrations, sequestering the target and causing false inhibition (or sometimes false activation via membrane perturbation).
-
Detergent Sensitivity: Re-test hits in the presence of 0.01% Triton X-100. If activity disappears, the compound was likely an aggregator (false positive).
-
Hill Slope Analysis: Genuine GPCR ligands typically show a Hill slope of ~1.0. Slopes >2.0 often indicate non-specific aggregation or steep toxicity curves.
References
-
NCBI Bookshelf. (2012). HTS Assay Validation - Assay Guidance Manual. National Center for Advancing Translational Sciences.[4][5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization. Retrieved from [Link]
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. HTS Assay Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for purity assessment of heterocyclic compounds
Abstract
Heterocyclic compounds constitute over 85% of all bioactive chemical entities in the drug development pipeline. However, their structural diversity introduces unique analytical challenges: basic nitrogen atoms cause severe peak tailing on silica-based columns, while dynamic tautomerism can mimic impurities, leading to false "impure" results. This guide moves beyond standard pharmacopeial methods, offering an adaptive, multi-modal protocol for assessing the purity of complex heterocycles using UHPLC-MS, Quantitative NMR (qNMR), and Differential Scanning Calorimetry (DSC).
Section 1: The Primary Screen – UHPLC-UV-MS
The Challenge:
Nitrogen-containing heterocycles (e.g., pyridines, imidazoles) are often basic. On standard C18 silica columns at low pH, positively charged analytes interact ionically with residual anionic silanols (
The Solution: pH-Switching & Surface Chemistry Instead of relying solely on silanol-suppressing additives (like TEA), we utilize high-pH stable hybrid silica columns. By elevating the mobile phase pH above the analyte’s pKa, we neutralize the basic heterocycle, driving it into its hydrophobic free-base form. This improves peak shape and increases retention on C18 stationary phases.
Protocol 1: The "pH-Switch" Method Development Strategy
Phase A (Screening):
-
Column Selection: Ethylene-Bridged Hybrid (BEH) C18 or C18-Gemini (pH stable 1-12).
-
Mobile Phase Preparation:
-
Gradient: 5% to 95% Acetonitrile over 7 minutes.
Phase B (Optimization):
-
If tailing persists at Low pH: Switch immediately to High pH buffer.
-
If peak splitting occurs: Suspect tautomerism . Many heterocycles (e.g., 2-hydroxypyridine
2-pyridone) exist in slow equilibrium.-
Corrective Action: Increase column temperature to 50–60°C to accelerate interconversion kinetics, merging split peaks into a single, sharp band.
-
Data Visualization: Method Decision Matrix
Caption: Decision tree for selecting HPLC conditions based on heterocycle basicity and tautomeric potential.
Section 2: The Absolute Standard – Quantitative NMR (qNMR)
The Challenge: In early discovery, reference standards for new heterocycles do not exist. UV purity is unreliable because response factors (extinction coefficients) are unknown.
The Solution: Internal Calibration (qNMR) qNMR is a primary ratio method.[4][5] The signal intensity is directly proportional to the number of nuclei, independent of chemical structure. This allows absolute purity determination using a different compound as the standard (Internal Standard, IS).
Protocol 2: High-Precision 1H-qNMR Workflow
1. Internal Standard (IS) Selection: The IS must be chemically inert, non-hygroscopic, and have signals in a clear region of the spectrum.
| Internal Standard | Solvent Compatibility | Chemical Shift ( | Application |
| Maleic Acid | 6.2 ppm (Singlet) | General purpose, distinct olefinic region. | |
| TCNB (1,3,5-Trichloro-2-nitrobenzene) | 7.5 ppm (Singlet) | Aromatic heterocycles (no overlap in aliphatic). | |
| Dimethyl sulfone | 3.0 ppm (Singlet) | Good for heterocycles with only aromatic protons. |
2. Sample Preparation (Gravimetric):
-
Weigh
10–20 mg of Analyte ( ) and 5–10 mg of IS ( ) directly into the same vial using a micro-balance (readability 0.001 mg). -
Critical: Do not rely on volumetric additions. Mass ratios eliminate solvent expansion errors.
3. Acquisition Parameters (The "5x T1" Rule):
-
Pulse Angle: 30° or 90° (must be consistent).
-
Relaxation Delay (
): Measure the longest Longitudinal Relaxation Time ( ) in the sample. Set (typically 30–60 seconds) to ensure >99.3% magnetization recovery. -
Scans: 16–64 (for S/N > 250:1).
4. Calculation:
Section 3: Orthogonal Purity – Differential Scanning Calorimetry (DSC)
The Challenge: HPLC and NMR may miss inorganic impurities (salts) or amorphous phases. Isomeric impurities can also co-elute in HPLC or overlap in NMR.
The Solution: Thermal Purity (Van't Hoff Analysis) DSC determines purity based on melting point depression.[11] It is a "total mole fraction" purity method, sensitive to any impurity that dissolves in the melt (eutectic).
Protocol 3: DSC Purity Run
-
Sample: 1–3 mg in a hermetically sealed aluminum pan.
-
Ramp: Slow heating (0.5 to 2°C/min) through the melting endotherm. Fast ramping causes thermal lag, invalidating the Van't Hoff calculation.
-
Analysis: Plot Temperature (
) vs. (where is the fraction melted). -
Criterion: A linear response indicates a eutectic system suitable for purity calculation. Non-linearity suggests solid solution formation (common in isomeric mixtures).
Section 4: Troubleshooting Common Heterocycle Issues
Issue 1: The "Ghost" Impurity (Tautomerism)
-
Symptom: HPLC shows two peaks (e.g., ratio 90:10). LC-MS shows identical Mass-to-Charge (
) for both. -
Diagnosis: The compound is equilibrating between forms (e.g., keto/enol) on the timescale of the separation.
-
Validation: Re-inject the isolated "impurity" fraction. If it re-equilibrates to the original 90:10 mixture, it is a tautomer, not an impurity.
Issue 2: Metal Scavenging (Pd/Ru)
-
Context: Heterocycles are often synthesized via Suzuki/Buchwald couplings. Residual Palladium binds tightly to nitrogen.
-
Detection: Standard HPLC-UV will miss Pd.
-
Protocol: Digest 50 mg sample in
; analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) against USP <232> limits.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[7][12][13] Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link
-
ASTM International. (2021). ASTM E928-08: Standard Test Method for Purity by Differential Scanning Calorimetry.Link
-
Tivesten, A., et al. (2012). Tautomerism and chromatographic separation: A review. Chromatographia.[10][14] Link
Disclaimer: This application note is for educational and research purposes. Always validate methods according to ICH Q2(R1) guidelines before use in regulated environments.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 8. qNMR - BIPM [bipm.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. store.astm.org [store.astm.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. drugfuture.com [drugfuture.com]
- 14. m.youtube.com [m.youtube.com]
Application Note: 3-(4-Bromopyrazol-1-yl)piperidine HCl as a Methyl-Lysine Mimic Probe
The following Application Note and Protocol Guide details the use of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride as a functional fragment probe. Based on its structural pharmacophore—specifically the 4-bromopyrazole moiety—this compound is identified as a Methyl-Lysine (Kme) Mimic used primarily to interrogate Methyl-Lysine Reader Domains (e.g., MBT, Tudor, and Chromodomains) in epigenetic research.
Executive Summary & Scientific Rationale
3-(4-Bromopyrazol-1-yl)piperidine hydrochloride acts as a high-efficiency fragment probe for the structural and functional characterization of "Royal Family" reader proteins, specifically the Malignant Brain Tumor (MBT) domains (e.g., L3MBTL1, L3MBTL3).
The compound functions as a bioisostere for mono- and dimethyl-lysine . The 4-bromopyrazole moiety mimics the hydrophobic and electrostatic properties of the methylated ammonium group of lysine, allowing it to insert into the "aromatic cage" of reader proteins. The piperidine ring serves as a scaffold that positions the warhead and provides a vector (the secondary amine) for growing the fragment into higher-affinity bivalent inhibitors (e.g., UNC1215 analogues).
Key Applications
-
Fragment-Based Screening (FBS): Validating ligandability of novel methyl-lysine reader domains via NMR or X-ray crystallography.
-
Competitive Displacement Assays: Serving as a low-molecular-weight competitor to displace native histone peptides in AlphaScreen or Fluorescence Polarization (FP) assays.
-
Probe Development: Acting as a verified "anchor" fragment for synthesizing bivalent inhibitors targeting multi-domain readers.
Mechanism of Action: The Aromatic Cage Interaction
The biological utility of this probe relies on cation-π mimicry . Methyl-lysine reader domains typically recognize methylated histone tails (e.g., H4K20me1/2) via an "aromatic cage" composed of Phenylalanine, Tyrosine, and Tryptophan residues.
-
The Warhead (4-Bromopyrazole): The bromine atom is hydrophobic and electron-withdrawing, polarizing the pyrazole ring. This mimics the positive charge character and size of the dimethyl-ammonium group of methylated lysine.
-
Binding Mode: The pyrazole forms
- stacking and van der Waals interactions within the aromatic cage, displacing the native water network or histone substrate. -
Vector (Piperidine): The piperidine ring remains solvent-exposed or interacts with the rim of the pocket, allowing for chemical extension without disrupting the primary binding mode.
Mechanistic Diagram (DOT Visualization)
Caption: Mechanism of 3-(4-Bromopyrazol-1-yl)piperidine binding to MBT domains via aromatic cage insertion.
Experimental Protocols
Protocol A: AlphaScreen Competition Assay (IC50 Determination)
This assay measures the ability of the probe to displace a biotinylated histone peptide (e.g., H4K20me2) from a His-tagged Reader Protein (e.g., L3MBTL1).
Reagents Required:
-
Probe: 3-(4-Bromopyrazol-1-yl)piperidine HCl (10 mM stock in DMSO).
-
Protein: His-tagged L3MBTL1 (MBT repeats).
-
Substrate: Biotinylated H4K20me2 peptide.
-
Beads: Streptavidin Donor Beads + Nickel Chelate (Ni-NTA) Acceptor Beads (PerkinElmer).
-
Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20, 1 mM DTT.
Step-by-Step Workflow:
-
Preparation: Dilute the probe in Assay Buffer to generate a 10-point dose-response curve (e.g., 200 µM to 0.1 nM).
-
Protein-Peptide Mix: Prepare a master mix of His-L3MBTL1 (final conc. 100 nM) and Biotin-Peptide (final conc. 50 nM).
-
Incubation 1: Add 5 µL of Probe dilution and 10 µL of Protein-Peptide mix to a 384-well OptiPlate. Incubate for 30 minutes at Room Temperature (RT).
-
Bead Addition: Add 10 µL of bead mix (Donor + Acceptor, final conc. 20 µg/mL each) under low light conditions (green filter).
-
Incubation 2: Incubate for 60 minutes at RT in the dark.
-
Read: Measure signal on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 520-620 nm).
-
Analysis: Plot % Inhibition vs. Log[Probe] to determine IC50.
Expected Results:
-
IC50: Typically in the low micromolar range (1–10 µM) for single-domain interactions. This confirms the fragment binds specifically but with lower affinity than bivalent probes like UNC1215.
Protocol B: Ligand-Observed NMR Screening (Validation)
Used to confirm direct binding and map the binding site.
Reagents:
-
Protein: 15N-labeled L3MBTL1 (50-100 µM).
-
Probe: 3-(4-Bromopyrazol-1-yl)piperidine HCl (0.5 - 1.0 mM).
-
Buffer: 50 mM Phosphate (pH 7.4), 50 mM NaCl, 10% D2O.
Workflow:
-
Acquire a baseline 1H-15N HSQC spectrum of the protein alone.
-
Titrate the probe into the protein sample at ratios of 1:1, 1:5, and 1:10.
-
Monitor chemical shift perturbations (CSPs).
-
Interpretation: Significant shifts in Tryptophan or Phenylalanine indole/ring signals indicate binding within the aromatic cage.
Data Summary & Comparison
| Parameter | 3-(4-Bromopyrazol-1-yl)piperidine | UNC1215 (Optimized Probe) | Native Histone (H4K20me2) |
| Role | Fragment / Building Block | Chemical Probe | Biological Substrate |
| Binding Affinity (Kd) | ~1 - 10 µM | ~40 nM | ~2 - 5 µM |
| Mechanism | Monovalent Aromatic Cage Insertion | Bivalent Interaction (2 domains) | Electrostatic & H-bonding |
| Molecular Weight | ~266.5 Da | ~564 Da | ~1500 Da (peptide) |
| Solubility | High (>10 mM in DMSO) | Moderate | High |
Synthesis & Derivatization Note
For chemists using this as a building block:
-
The secondary amine (piperidine N) is the vector for optimization.
-
Reductive Amination: Reacting with aldehydes allows the attachment of linkers.
-
Bivalent Strategy: Two units of this probe linked by a propyl or butyl chain can mimic the spacing of H4K20me2 binding to adjacent MBT repeats, potentially increasing potency by >100-fold (Avidity effect).
References
-
James, L. I., et al. "Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain." Nature Chemical Biology, 2013. Link
-
Herold, J. M., et al. "Small-Molecule Ligands of Methyl-Lysine Binding Proteins." Journal of Medicinal Chemistry, 2011. Link
-
Structural Genomics Consortium (SGC). "L3MBTL3 Chemical Probes." SGC Probes, Accessed 2024.[1] Link
-
Liu, J., et al. "Methyl-lysine reader proteins: structure, function and inhibition." Journal of Structural Biology, 2016. Link
Sources
improving yield and purity in 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride synthesis
The following technical guide addresses the synthesis, optimization, and purification of 3-(4-Bromopyrazol-1-yl)piperidine hydrochloride . This response is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process development scientists encountering specific bottlenecks in yield and purity.
Ticket ID: CHEM-SUP-8710 Subject: Optimization of Yield, Purity, and Crystallinity Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary: The Synthetic Challenge
The synthesis of 3-(4-Bromopyrazol-1-yl)piperidine involves forming a C–N bond at a sterically encumbered secondary carbon (the piperidine C3 position). Unlike the 4-isomer (which can be accessed via SNAr on 4-chloropyridine), the 3-isomer typically requires nucleophilic substitution on a saturated ring.
The Critical Failure Mode: The competing E2 elimination reaction. When reacting a pyrazole nucleophile with a 3-activated piperidine (e.g., mesylate), the basic conditions required for alkylation often trigger the elimination of the leaving group, resulting in the formation of a useless alkene byproduct (enecarbamate).
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: I am using the mesylate displacement route (SN2), but my yields are stuck at 40-50%. NMR shows a significant alkene impurity. How do I fix this?
Diagnosis: You are observing E2 elimination . The base used to deprotonate the pyrazole is acting as a base towards the piperidine proton at C2 or C4.
Corrective Protocol:
-
Switch Bases: If you are using strong bases like NaH or KOtBu, stop immediately. These promote elimination.
-
Recommended: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" enhances the nucleophilicity of the pyrazole nitrogen due to weak ion pairing, allowing the reaction to proceed at lower temperatures with less basicity.
-
-
Solvent Selection: Switch from DMF to Acetonitrile (MeCN) or NMP .
-
Why? DMF can decompose to dimethylamine at high temperatures, which is a nucleophile itself. MeCN is polar enough to solubilize the intermediate but less prone to side reactions.
-
-
Leaving Group Tuning: If Mesylate (OMs) is too labile (prone to elimination), switch to Tosylate (OTs) . While OTs is a slightly poorer leaving group, it is bulkier and can sometimes slow down the elimination pathway relative to substitution.
Q2: I tried the Mitsunobu reaction to avoid elimination, but purification is a nightmare. How do I remove the hydrazine byproducts?
Diagnosis: Mitsunobu reactions (using DEAD/DIAD and PPh₃) generate triphenylphosphine oxide (TPPO) and reduced hydrazine, which co-elute with polar amine products.
Corrective Protocol:
-
Alternative Reagents: Use CMBP (Cyanomethylenetributylphosphorane) .
-
Workup Modification: If using PPh₃, employ a magnesium chloride workup .
-
Method: Suspend the crude residue in Et₂O/Hexane (1:1). Add MgCl₂ (2 equiv). TPPO forms a complex with MgCl₂ and precipitates out. Filter the solid; your product remains in the filtrate.
-
-
Resin-Bound Reagents: For small scale (<1g), use polymer-supported PPh₃ (PS-PPh₃). Filtration removes the phosphorus byproduct instantly.
Q3: The final HCl salt is hygroscopic and turns into a sticky gum. How do I get a free-flowing solid?
Diagnosis: The presence of residual water or excess HCl causes hygroscopicity. Amine salts are often amorphous if precipitated too quickly.
Corrective Protocol:
-
Anhydrous Salt Formation: Do not use aqueous HCl. Use 4M HCl in Dioxane or HCl in Isopropanol .
-
Anti-Solvent Crystallization:
-
Dissolve the free base in a minimum amount of dry Ethanol or Methanol .
-
Add HCl (1.1 equiv).
-
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring until turbidity persists.
-
Crucial Step: Let it stir (age) for 2-4 hours. Rapid filtration traps solvent; aging allows the crystal lattice to reject impurities and solvent molecules.
-
Part 2: Optimized Experimental Workflows
Method A: The Robust SN2 Route (Recommended for Scale-Up)
This route minimizes elimination by using mild bases and phase transfer catalysis principles.
| Step | Reagent | Conditions | Critical Parameter |
| 1. Activation | tert-butyl 3-hydroxypiperidine-1-carboxylate | MsCl, Et₃N, DCM, 0°C | Keep T < 5°C to prevent bis-mesylation. |
| 2. Coupling | 4-Bromopyrazole | Cs₂CO₃ , MeCN, 80°C | Stir rate > 500 rpm (heterogeneous mix). |
| 3. Deprotection | 4M HCl in Dioxane | DCM, rt, 2h | Anhydrous conditions prevent hydrolysis. |
| 4. Isolation | MTBE (Anti-solvent) | Precipitation | Wash filter cake with Et₂O to remove color. |
Method B: The Mitsunobu Route (Recommended for High Purity/Small Scale)
Ideal when the SN2 route yields inseparable alkene impurities.
| Step | Reagent | Conditions | Critical Parameter |
| 1. Coupling | tert-butyl 3-hydroxypiperidine-1-carboxylate + 4-Bromopyrazole | ADDP , PBu₃ , THF | ADDP/PBu₃ allows reaction at 0°C to rt , reducing byproducts. |
| 2. Purification | Column Chromatography | Gradient: Hex -> 50% EtOAc | Remove P-byproducts before deprotection. |
| 3. Deprotection | TFA or HCl | Standard | Ensure complete removal of TFA if used (forms salts). |
Part 3: Visualizing the Chemistry
Figure 1: Reaction Pathways and Failure Modes
This diagram illustrates the competition between the desired substitution (SN2) and the undesired elimination (E2), highlighting the decision nodes for optimization.
Caption: Figure 1. Mechanistic divergence in the synthesis of 3-(4-Bromopyrazol-1-yl)piperidine. Path A is favored by soft bases and polar aprotic solvents.
Figure 2: Troubleshooting Decision Tree
Caption: Figure 2. Step-by-step troubleshooting logic for identifying and resolving common synthetic failures.
References
-
Review of Piperidine Synthesis: Banks, H. D. (1992).[4] Piperidine Synthesis. Defense Technical Information Center. Link
- Cesium Effect in Alkylation: Flessner, T., & Dorsch, D. (2010). Modern Methods for the Synthesis of Substituted Pyrazoles. In Heterocyclic Chemistry in Drug Discovery. Wiley-VCH.
-
Mitsunobu Optimization: Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530. Link
-
Crizotinib Intermediate Synthesis (Homologous Chemistry): ResearchGate. (2025). Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine. Link
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]
overcoming solubility issues of pyrazole compounds in biological assays
Ticket ID: PYR-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Core
The Diagnostic Phase: Why is my Pyrazole "Crashing Out"?
Welcome to the technical support center. If you are working with pyrazole scaffolds (e.g., 1,3-diphenylpyrazoles, pyrazolo[1,5-a]pyrimidines), you are likely facing a "brick dust" problem.
Unlike "grease ball" compounds (which are lipophilic and amorphous), pyrazoles often possess high crystallinity due to strong intermolecular hydrogen bonding and π-π stacking of the planar heteroaromatic ring. This results in high melting points and high crystal lattice energy.
The Symptom:
-
Compound dissolves in 100% DMSO at 10 mM.
-
Upon dilution into aqueous media (e.g., PBS or cell culture media), a cloudy precipitate forms immediately.
-
Root Cause: The energy required to break the crystal lattice is higher than the energy gained by hydration.
Quick Triage Checklist
| Parameter | Value | Risk Level | Mitigation Strategy |
| LogP | > 3.5 | High | Requires carrier (Cyclodextrin/BSA) |
| Melting Point | > 200°C | Critical | "Brick Dust" behavior; requires disruption of packing (Cosolvents) |
| Ionization | Neutral | Moderate | Check if N-unsubstituted (pKa ~14, very weak acid) |
| Appearance | Turbid | Fail | STOP. Do not dose cells. Proceed to Protocol A. |
Formulation & Solvent Engineering: The Fix
Solution A: The "Intermediate Plate" Dilution Strategy
Issue: Direct addition of high-concentration DMSO stock to aqueous media causes "shock precipitation." The local concentration at the pipette tip exceeds the solubility limit instantly.
The Fix: Use a serial dilution method that gradually introduces the aqueous phase.
Protocol:
-
Source: 10 mM compound in 100% DMSO.
-
Intermediate: Dilute 1:20 into 100% DMSO (not water) to create a 500 µM working stock.
-
Dosing: Add the 500 µM stock to the assay media (e.g., 1:500 dilution) to achieve 1 µM final concentration.
-
Result: Final DMSO is 0.2%. This avoids the "concentration shock" of adding 10 mM stock directly.
-
Solution B: Cyclodextrin Complexation (The "Gold Standard")
For pyrazoles that are stubborn "brick dust," Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the superior excipient. It encapsulates the hydrophobic pyrazole core while presenting a hydrophilic exterior.
-
Why HP-β-CD? Unlike surfactants (Tween/Triton), it rarely lyses cells at low concentrations (<10 mM).
-
Protocol:
-
Prepare a 20% (w/v) HP-β-CD stock solution in PBS/Media.
-
Dissolve your pyrazole in DMSO (e.g., 10 mM).
-
Dilute the DMSO stock into the HP-β-CD solution with vortexing.
-
Incubate at 37°C for 30 minutes to allow inclusion complex formation before adding to cells.
-
Assay Interference: Is it Inhibition or Aggregation?
Critical Warning: Pyrazoles are notorious for forming colloidal aggregates. These sub-micron particles sequester enzymes, leading to false-positive inhibition (promiscuous inhibition).
The "Detergent Test" Validation Protocol
If your pyrazole shows an IC50 < 10 µM but has poor solubility, you must validate the result.
-
Run Assay Standard: Measure IC50 in standard buffer.
-
Run Assay + Detergent: Add 0.01% Triton X-100 (freshly prepared) to the assay buffer.
-
Interpretation:
-
IC50 Unchanged: True inhibitor.
-
IC50 Shifts > 10-fold (Potency loss): False positive. The compound was aggregating, and the detergent broke up the colloid, revealing the lack of true binding.
-
Visualizations & Workflows
Figure 1: The Solubility Decision Tree
Caption: Logical workflow for determining the correct formulation strategy based on visual solubility checks and aggregation risks.
Figure 2: The "Intermediate Plate" Serial Dilution Workflow
Caption: Step-by-step dilution protocol to prevent "shock precipitation" of pyrazoles when moving from organic stock to aqueous assay media.
Frequently Asked Questions (FAQ)
Q: Can I just sonicate the precipitate to dissolve it? A: No. Sonication creates a suspension, not a solution. While it may look clear temporarily, the micro-crystals will settle on your cells, causing physical stress or "carpet effects" (non-specific toxicity) rather than pharmacological activity.
Q: What is the maximum DMSO concentration I can use? A:
-
Standard: 0.1% (v/v) is the safe limit for most sensitive assays (e.g., GPCR signaling, primary neurons).
-
Robust Lines: HeLa or HEK293 may tolerate up to 0.5%.
-
Warning: Never exceed 1% without running a "DMSO-only" vehicle control curve. DMSO itself can induce apoptosis and alter membrane permeability.
Q: My pyrazole is acidic (N-unsubstituted). Does pH matter? A: Yes. N-unsubstituted pyrazoles have a pKa ~14 (very weak acid) but can act as H-bond donors. If you have an ionizable group elsewhere (e.g., a carboxylic acid tail), ensure your buffer pH is > pKa of that group to maintain ionization and solubility.
References
-
Ansari, A. et al. (2017). Biologically active pyrazole derivatives. New Journal of Chemistry. Link
-
Feng, B.Y. & Shoichet, B.K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. Link
-
Loftsson, T. & Brewster, M.E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
-
Di, L. & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link
-
Waybright, T.J. et al. (2009). Assay Interference by Aggregation: A Case Study of Pyrazole Curcumin Analogs. Assay Guidance Manual (NCBI). Link
Technical Support Center: Refining Purification Methods for Brominated Heterocyclic Compounds
Welcome to the technical support center dedicated to the purification of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with this important class of molecules. Brominated heterocycles are pivotal building blocks in medicinal chemistry and materials science, often enhancing pharmacological properties like binding affinity and membrane permeability.[1] However, their purification can be complex due to potential instability and unique reactivity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. The advice herein is grounded in established chemical principles and field-proven experience to help you navigate common purification hurdles and optimize your experimental outcomes.
Purification Strategy Decision Workflow
Before diving into specific troubleshooting, it's crucial to select the appropriate purification strategy. The choice depends on the scale of your experiment, the physicochemical properties of your compound (polarity, stability, crystallinity), and the nature of the impurities.
Caption: Initial decision tree for purification strategy.
Part 1: Troubleshooting Guide - Column Chromatography
Column chromatography is a versatile technique for purifying brominated heterocycles.[2] However, challenges such as poor separation, product degradation, and difficult elution are common.
Q1: My brominated heterocycle is showing significant streaking or tailing on the TLC plate and column. What is the cause and how can I fix it?
A1: Streaking is often observed with basic nitrogen-containing heterocycles on acidic silica gel. The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape and inefficient separation.
Causality & Solution:
-
Acid-Base Interaction: The primary cause is the interaction between the basic compound and the acidic stationary phase. To mitigate this, you need to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: If a basic modifier is not sufficient or compatible with your compound, consider switching the stationary phase.[2]
-
Alumina (Al₂O₃): Both neutral and basic alumina are excellent alternatives for purifying basic compounds.[3] You will need to re-screen for an appropriate solvent system using alumina TLC plates.
-
Reversed-Phase (C18): For polar brominated heterocycles, reversed-phase chromatography is often a superior choice.[2] This technique uses a non-polar stationary phase (like C18-functionalized silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Q2: I'm observing a new, more polar spot on my TLC after running a column, and my yield is low. I suspect my compound is degrading.
A2: This is a classic sign of on-column decomposition. Brominated compounds, particularly those on electron-rich heterocyclic systems, can be susceptible to dehalogenation (loss of bromine).[4][5] The acidic nature of standard silica gel can catalyze this degradation.
Causality & Solution:
-
Acid-Catalyzed Debromination: The acidic silanol groups on the silica surface can promote the loss of the bromine atom, leading to the formation of a debrominated, and often more polar, byproduct.
-
Deactivate the Silica: Before loading your column, flush it with your chosen mobile phase containing 1% triethylamine. This will neutralize the most acidic sites.
-
Minimize Residence Time: A faster flow rate during flash chromatography can reduce the contact time between your compound and the stationary phase, thus minimizing degradation. However, this may come at the cost of resolution.
-
Switch to a Less Acidic Stationary Phase: As mentioned previously, neutral alumina or reversed-phase silica are less likely to cause acid-catalyzed decomposition.
-
Q3: My brominated compound is very polar and won't elute from the silica gel column, even with highly polar solvents like 20% methanol in dichloromethane.
A3: Extremely polar compounds can bind almost irreversibly to silica gel.[2] This is especially true for heterocycles with multiple hydrogen bond donors/acceptors in addition to the bromine atom.
Causality & Solution:
-
Strong Adsorption: The compound has a very high affinity for the polar stationary phase.
-
Reversed-Phase Chromatography: This is the most effective solution for highly polar compounds. Using a C18 column with a mobile phase of water and acetonitrile (or methanol) will allow for elution based on hydrophobicity rather than polarity.[2] Often, adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for acidic or basic compounds in reversed-phase systems.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another excellent technique for purifying very polar compounds. It uses a polar stationary phase (like bare silica or a diol-bonded phase) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[2][6]
-
Step-by-Step Protocol: Basic Modifier in Normal Phase Chromatography
-
TLC Analysis: Prepare a developing chamber with your chosen eluent (e.g., 95:5 dichloromethane/methanol) and add 0.5-1% triethylamine. Run a TLC of your crude material to confirm that the modifier improves the Rf and spot shape.
-
Column Packing: Pack a flash chromatography column with silica gel as you normally would.
-
Equilibration: Before loading your sample, flush the column with at least 5 column volumes of the mobile phase containing the triethylamine. This ensures the entire stationary phase is equilibrated.
-
Sample Loading: Adsorb your crude material onto a small amount of silica gel. Once the solvent is evaporated, load the dry powder onto the top of the column.
-
Elution: Run the column using the modifier-containing eluent, collecting fractions and analyzing by TLC as usual.
Part 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful technique for purifying solid brominated heterocycles, capable of yielding material of very high purity.[7]
Q4: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystalline lattice. This often happens if the solution is supersaturated or cooled too quickly, or if impurities are inhibiting crystal formation.[2]
Causality & Solution:
-
Rapid Cooling/High Supersaturation: If the solution is cooled too fast, molecules don't have time to align in an ordered crystal lattice.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[8] Insulating the flask can further slow the cooling rate.
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[2]
-
-
Inhibition by Impurities: Some impurities can interfere with the crystallization process.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.[2][8]
-
Q5: My recovery from recrystallization is very low, even though crystals form.
A5: Low recovery typically points to two main issues: using too much solvent or the compound having significant solubility in the cold solvent.[2]
Causality & Solution:
-
Excess Solvent: The goal is to create a saturated solution at high temperature. Using too much solvent means more of your compound will remain dissolved even when cold.
-
Minimize Hot Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve your solid.[2] Add the solvent in small portions to the heated solid.
-
Concentrate the Mother Liquor: After filtering your crystals, you can carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.[2]
-
-
Solubility in Cold Solvent: The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.
-
Cool to a Lower Temperature: Ensure the solution is thoroughly chilled in an ice bath or even a refrigerator (if the solvent's freezing point allows) to maximize precipitation.[2]
-
Change the Solvent System: You may need a different solvent. A co-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not) can be effective. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.
-
Recrystallization Solvent Selection Workflow
Caption: Workflow for selecting a suitable recrystallization solvent.
Part 3: FAQs - Special Cases & Impurity Removal
Q6: My reaction used a palladium catalyst. How can I remove residual metal from my brominated heterocycle?
A6: Residual transition metals, especially palladium, are a common issue in cross-coupling reactions used to synthesize functionalized heterocycles. These metals can be toxic and interfere with downstream applications.
Solution:
-
Metal Scavengers: The most effective method is to use a solid-supported metal scavenger.[9] These are functionalized silica or polymer resins that chelate and bind metal ions.
-
Thiol-Based Scavengers: Resins like ISOLUTE® Si-Thiol are effective for a range of metals including Pd, Pt, Cu, and Ag.[10]
-
Procedure: After the initial workup, dissolve the crude product in a suitable organic solvent. Add 3-5 equivalents of the scavenger resin and stir the mixture for 4-16 hours at room temperature. The resin is then simply filtered off. For specific protocols, refer to manufacturer guides like the Biotage Metal Scavenger User Guide.[11]
-
Q7: My brominated heterocycle is an acidic or basic compound. Can I use extraction for purification?
A7: Absolutely. Acid-base extraction is a powerful workup technique to separate acidic or basic compounds from neutral impurities.[12]
Logic & Protocol:
-
For a Basic Heterocycle:
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic heterocycle will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.
-
Separate the layers.
-
Make the aqueous layer basic by adding a base (e.g., 1M NaOH or saturated NaHCO₃) until the pH is > 9.
-
The deprotonated, neutral heterocycle will precipitate or can be extracted back into a fresh portion of organic solvent.
-
-
For an Acidic Heterocycle (e.g., with a carboxylic acid group):
-
Follow the same initial steps, but wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or saturated NaHCO₃). The acidic compound will be deprotonated and extracted into the aqueous layer.[12]
-
Separate the layers.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to re-protonate your compound, which can then be filtered or extracted.
-
Q8: I have residual brominating agent (e.g., Br₂, NBS) in my crude product. How can I remove it?
A8: Residual electrophilic bromine sources can be reactive and should be quenched during the workup.
Solution:
-
Reductive Quench: During the aqueous workup, wash the organic layer with a solution of a mild reducing agent.[13]
-
Sodium Thiosulfate (Na₂S₂O₃): A 10% aqueous solution is very effective at quenching elemental bromine (Br₂).
-
Sodium Bisulfite (NaHSO₃): A saturated aqueous solution is also a common and effective quenching agent.[13]
-
The reaction mixture will turn from a bromine color (orange/brown) to colorless upon complete quenching.
-
References
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
De Geyter, E., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH. Retrieved from [Link]
- Method for purifying a bromine compound. (n.d.). Google Patents.
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby. (n.d.). Google Patents.
-
Recrystallization. (2020, January 10). YouTube. Retrieved from [Link]
-
Olaru, A., et al. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Retrieved from [Link]
-
An Online Organic Chemistry Resource. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
(2RS,3aRS,9aRS)-3a-Methyl-2-phenyl-3,3a,9,9a-tetrahydro-1H-benzo[f]indol-4(2H). (n.d.). MDPI. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). ACS Publications. Retrieved from [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). ACS Publications. Retrieved from [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025, October 28). PMC - NIH. Retrieved from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). PMC - NIH. Retrieved from [Link]
-
Kinetics of Bromine-Magnesium Exchange Reactions in Heteroaryl Bromides. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. (2021, September 15). ACS Publications. Retrieved from [Link]
-
Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. (n.d.). PMC - NIH. Retrieved from [Link]
-
Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Metal scavengers for organic purification. (n.d.). Biotage. Retrieved from [Link]
-
Bromination stabilizes poly(dG-dC) in the Z-DNA form under low-salt conditions. (n.d.). PubMed. Retrieved from [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved from [Link]
-
Analysis of Brominated Benzene Compounds by Gas Chromatography. (n.d.). Retrieved from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]
-
Metal Scavenger Guide. (n.d.). Sopachem. Retrieved from [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). Retrieved from [Link]
-
Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. (2022, June 8). MDPI. Retrieved from [Link]
-
Metal Scavenger User Guide. (n.d.). Biotage. Retrieved from [Link]
-
Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved from [Link]
-
Solutions for scavenging of metal and organic impurities. (n.d.). Chemie Brunschwig. Retrieved from [Link]
-
Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. (n.d.). Retrieved from [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. (n.d.). PubMed. Retrieved from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). PMC - PubMed Central. Retrieved from [Link]
- Bromination of aromatic compounds. (n.d.). Google Patents.
-
Safrole. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles | MDPI [mdpi.com]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sopachem.com [sopachem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Selectivity Enhancement Hub: Pyrazolylpiperidine Kinase Inhibitors
Status: Operational Current Load: Normal Role: Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Support Hub for Pyrazolylpiperidine (PZP) Scaffold Optimization . This guide addresses the critical challenge of selectivity . The PZP scaffold is a privileged ATP-competitive moiety, but its high affinity often leads to promiscuity across the kinome (particularly targeting ERK, JAK, and CDK families).
This interface is designed to troubleshoot your specific experimental bottlenecks—from rational design (SAR) to assay validation.
📂 Module 1: Structural Design & SAR Logic
User Query: "My PZP lead compound has single-digit nanomolar potency but hits 15+ off-target kinases. How do I narrow the spectrum without killing potency?"
The Diagnostic: The "Gatekeeper-Solvent" Axis
Promiscuity in pyrazolylpiperidines usually stems from a reliance on conserved H-bonds in the hinge region (typically via the pyrazole nitrogens). To gain selectivity, you must exploit non-conserved regions: the Gatekeeper residue and the Solvent Front .
Troubleshooting Guide: SAR Optimization
| Feature | Function | Common Issue | Optimization Strategy |
| Pyrazole Ring | Hinge Binder | Binds conserved ATP pocket (Adenine mimic). | Do not modify core H-bonds. Instead, substitute at C3/C4 to induce steric clashes with off-targets. |
| Piperidine Ring | Solvent Interface | Floppy; lacks specific contacts. | Rigidification. Introduce bridging (e.g., 3,8-diazabicyclo[3.2.1]octane) or add polar groups to target specific residues at the solvent rim. |
| Linker/Tail | Solubilizer | Non-specific hydrophobic interaction. | Target the Ribose Pocket. Add H-bond acceptors/donors to interact with the specific sugar-pocket residues (e.g., Lysine/Glutamate salt bridge). |
The Solution: The "Flipped" Binding Mode
In many PZP inhibitors (e.g., ERK inhibitors like SCH-722984 analogues), the scaffold can adopt two distinct orientations. Selectivity is often achieved by forcing the molecule into a conformation that is only accommodated by the target kinase's specific gatekeeper size (e.g., Threonine vs. Methionine).
Visualization: Selectivity Decision Logic
Caption: Decision tree for optimizing Pyrazolylpiperidine selectivity based on Gatekeeper residue analysis.
📂 Module 2: Synthesis & Reaction Troubleshooting
User Query: "I'm struggling to couple the substituted pyrazole to the piperidine. The yields are low, or I get the wrong regioisomer."
Root Cause Analysis
The pyrazole ring is amphoteric. N-alkylation or arylation can occur at either N1 or N2, depending on tautomerism and steric hindrance. Furthermore, electron-deficient pyrazoles (common in kinase inhibitors) are poor nucleophiles.
Troubleshooting Protocol: The Coupling Step
-
Issue: Regioisomer Mixtures (N1 vs N2)
-
Cause: Steric bulk at C3/C5 influences the site of attack, but tautomeric equilibrium shifts with solvent.
-
Fix: Use Chan-Lam coupling (Copper(II) acetate, boronic acid) for arylation, which is often more sensitive to steric directing effects than SNAr.
-
Validation: You must validate regio-chemistry using 2D NMR (NOESY). An N1-substituted pyrazole will show NOE correlations between the N-substituent and the C5-proton (or C5-substituent).
-
-
Issue: Failed SNAr Reaction
-
Context: Attaching the piperidine to a halogenated heteroaryl core (e.g., pyrazolyl-pyrimidine).
-
Fix: Switch to Buchwald-Hartwig amination .
-
Catalyst: Pd2(dba)3.
-
Ligand: Xantphos or BrettPhos (crucial for sterically hindered amines like substituted piperidines).
-
Base: Cs2CO3 (weaker bases often fail with electron-rich piperidines).
-
-
📂 Module 3: Assay Interference & Validation
User Query: "My IC50 curves are steep (Hill slope > 2.0), or the potency drops significantly when I add Triton X-100."
The Diagnostic: Aggregation & PAINS
Pyrazolylpiperidines can be lipophilic. If your Hill slope is steep, your compound is likely acting as a "Pan-Assay Interference Compound" (PAINS) via colloidal aggregation, sequestering the enzyme rather than binding the active site.
Protocol: The "Triton Stress Test"
Objective: Distinguish true ATP-competitive inhibition from colloidal aggregation.
Step-by-Step Methodology:
-
Baseline Assay: Run your standard kinase assay (e.g., ADP-Glo or Lance Ultra) with 0.01% Triton X-100 (or Tween-20).
-
Stress Condition: Repeat the assay with 0.1% Triton X-100 (freshly prepared).
-
Analysis:
-
True Inhibitor: IC50 remains stable (within 2-3 fold).
-
Aggregator: IC50 shifts dramatically (>10 fold) or activity disappears. The detergent breaks up the colloid.
-
-
Centrifugation Test: Spin the compound stock at 10,000 x g for 10 mins. If potency drops in the supernatant, your compound precipitated.
Protocol: Thermal Shift Assay (TSA/DSF)
Use this to validate physical binding to the kinase domain, confirming the mechanism is not an assay artifact.
-
Mix: 2 μM Kinase Domain + Sypro Orange (5x) + Compound (10 μM).
-
Instrument: qPCR machine (melt curve program: 25°C to 95°C, 0.5°C/min).
-
Readout: Calculate
(Melting Temperature Shift).-
Result: A positive shift (
) confirms stabilization (binding). No shift implies no binding or non-specific interaction.
-
Visualization: Assay Validation Workflow
Caption: Validation workflow to filter out false positives and aggregators before expensive profiling.
📂 References & Further Reading
-
Structure-Based Design of Pyrazole Inhibitors:
-
Title: Flipped out: structure-guided design of selective pyrazolylpyrrole ERK inhibitors.
-
Source: Journal of Medicinal Chemistry (2007).[1]
-
Relevance: Establishes the "flipped" binding mode mechanism for selectivity in pyrazole-based scaffolds.
-
Link:
-
-
Assay Interference & Aggregation:
-
Title: Protocol Recommendations for Performing a Kinase Inhibition Assay.
-
Source: BellBrook Labs (2026).
-
Relevance: Definitive guide on ATP concentrations, linearity, and detergent usage to prevent false positives.
-
Link:
-
-
Target Engagement (CETSA):
-
Title: Pharmacological approaches to understanding protein kinase signaling networks.[2]
-
Source: Frontiers in Pharmacology.
-
Relevance: Details the use of Cellular Thermal Shift Assays (CETSA) to validate kinase inhibitors in live cells.
-
Link:
-
-
Scaffold Privileges:
-
Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors.
-
Source: Molecules (MDPI).
-
Relevance: comprehensive review of FDA-approved pyrazole kinase inhibitors and their binding modes.
-
Link:
-
Sources
improving the efficiency of cross-coupling reactions for pyrazole synthesis
Status: Online Operator: Senior Application Scientist Topic: Optimization of Cross-Coupling Methodologies for Pyrazole Scaffolds
Mission Statement
The pyrazole ring is a privileged pharmacophore in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet its functionalization remains a notorious bottleneck.[1] This guide addresses the three primary failure modes in pyrazole synthesis: Protodeboronation during Suzuki coupling, Regioselectivity during N-arylation, and Catalyst Deactivation via nitrogen coordination.
Module 1: The Suzuki-Miyaura Stability Crisis
Issue: "My pyrazole boronic acid is consumed rapidly, but I only isolate the de-borylated starting material, not the biaryl product."
Diagnosis: Rapid Protodeboronation
Unlike phenyl boronic acids, pyrazole boronic acids (especially 2-heteroaryl variants) are prone to rapid hydrolytic cleavage of the C-B bond. This is often accelerated by base, proceeding via a zwitterionic intermediate where the pyrazole nitrogen coordinates to the boron center, increasing its susceptibility to hydrolysis.
Troubleshooting Protocol
| Variable | Standard Condition (High Risk) | Optimized Condition (High Stability) | Why? |
| Boron Species | Boronic Acid -B(OH)2 | MIDA Boronate or Pinacol Ester | MIDA (N-methyliminodiacetic acid) acts as a slow-release reservoir, masking the boron from base hydrolysis until transmetalation occurs. |
| Base | Carbonates (K2CO3, Na2CO3) | Anhydrous Fluorides (CsF, KHF2) | Eliminates water from the system. Fluoride activates the boron species without generating the hydrolytic hydroxide species. |
| Solvent | DMF/Water or Dioxane/Water | Anhydrous 1,4-Dioxane or n-Butanol | Water is the reagent of destruction here. Remove it. |
| Catalyst | Pd(PPh3)4 | XPhos Pd G3 or SPhos Pd G3 | Rapid oxidative addition is required to outcompete the decomposition rate. Bulky biaryl phosphines accelerate this step. |
Standard Operating Procedure (SOP): Anhydrous Fluoride Activation
Use this when MIDA boronates are unavailable.
-
Charge Vessel: In a glovebox or under Argon, combine Pyrazole-Pinacol Boronate (1.2 equiv), Aryl Halide (1.0 equiv), CsF (3.0 equiv), and XPhos Pd G3 (2-5 mol%).
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Cycle: Seal vessel. Heat to 90-100°C.
-
Checkpoint: Monitor via LCMS at 1 hour. If deboronation is observed (mass = pyrazole - Bpin + H), lower temperature to 80°C and double catalyst loading.
Module 2: The N-Arylation Regioselectivity Matrix
Issue: "I am trying to arylate the pyrazole nitrogen, but I get a mixture of N1 and N2 isomers, or the wrong isomer entirely."
Diagnosis: Tautomeric Ambiguity
Unsubstituted pyrazoles exist in rapid tautomeric equilibrium. The ratio of N1 vs. N2 arylation is dictated by a tug-of-war between sterics (favoring the less hindered nitrogen) and thermodynamics (favoring the more stable tautomer).
Decision Logic: Selecting the Right System
Caption: Decision tree for selecting the catalytic system based on desired regiochemical outcome.
Technical Insight: The "Ligand Shield"
In Palladium catalysis, using extremely bulky ligands like tBuXPhos creates a "roof" over the metal center. This forces the incoming pyrazole nucleophile to approach with its least hindered nitrogen atom, effectively enforcing N1 selectivity over N2 even if N2 is electronically more basic.
Module 3: Catalyst Life Support (The Poisoned Catalyst)
Issue: "The reaction starts well but stalls at 30-40% conversion. Adding more catalyst doesn't help."
Diagnosis: Nitrogen Poisoning (Inhibition)
Pyrazoles are excellent ligands. The pyridine-like nitrogen (N2) can bind competitively to the Palladium center, displacing the phosphine ligand or forming a stable, unreactive Pd(pyrazole)2 complex. This shuts down the catalytic cycle.[2]
Troubleshooting Guide
| Symptom | Fix | Mechanism |
| Reaction Stalls | Switch to Buchwald Precatalysts (G3/G4) | Precatalysts ensure 100% activation of Pd(0) and typically contain bulky ligands that prevent pyrazole binding via steric crowding. |
| Pd Black Precipitates | Add tBu3P or CataCXium A | These electron-rich alkyl phosphines bind tightly to Pd, preventing displacement by the pyrazole nitrogen. |
| Poor Yield | Increase Temperature to 110°C+ | High thermal energy promotes the dissociation of the pyrazole from the Pd center, re-entering the active cycle. |
Visualizing the Inhibition Loop
Caption: The Catalytic Cycle vs. The Poisoning Trap. Note how pyrazole concentration drives the off-cycle equilibrium.
References & Validated Sources
-
Suzuki-Miyaura Optimization (Protodeboronation):
-
Mechanism & MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." J. Am. Chem. Soc.[3]Link
-
Anhydrous Fluoride Conditions: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles."[4] J. Am. Chem. Soc.[3]Link
-
-
N-Arylation & Regioselectivity:
-
Ligand Control (tBuXPhos): Surry, D. S., & Buchwald, S. L. (2008).[3] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angew.[3] Chem. Int. Ed.Link
-
Chan-Lam Coupling: Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis. Link
-
-
Catalyst Poisoning & C-H Activation:
-
C-H Activation Overview: Gandeepan, P., et al. (2019). "Transient Directing Groups for C–H Functionalization." Chem. Rev.Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
Technical Support Center: Navigating the Challenges of N-Arylation of Piperidines
Welcome to the technical support center dedicated to the N-arylation of piperidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical transformation. The N-aryl piperidine motif is a cornerstone in a vast array of pharmaceuticals and biologically active compounds, making its efficient synthesis paramount.[1][2] However, what appears to be a straightforward C-N bond formation is often fraught with challenges ranging from low yields to unpredictable side reactions.
This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles governing these reactions. We will delve into common problems, offer systematic troubleshooting strategies, and answer frequently asked questions with a focus on the "why" behind each recommendation. Our goal is to empower you to diagnose issues in your own experiments and rationally design robust and reproducible N-arylation protocols.
Part 1: Troubleshooting Guide - From Reaction Failure to Success
Encountering a roadblock in your synthesis can be frustrating. This section is designed as your first line of defense, categorizing common problems and providing a logical progression of steps to identify and resolve the issue.
Problem 1: Low or No Conversion of Starting Materials
A stalled reaction is one of the most frequent challenges. Before making drastic changes, a systematic evaluation of the reaction components is essential.
Initial Diagnostic Workflow:
Caption: A workflow for diagnosing low or no conversion issues.
In-Depth Analysis and Solutions:
-
Cause A: Inactive Catalyst System: The heart of the Buchwald-Hartwig reaction is the active Pd(0) species.
-
Explanation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) precatalysts that must be reduced in situ to Pd(0) to enter the catalytic cycle.[3][4] This reduction can be inefficient. Phosphine ligands, especially bulky biarylphosphines, are often susceptible to oxidation, rendering them ineffective.
-
Solution:
-
Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd₂(dba)₃.[5]
-
Switch to Pre-formed Catalysts: Employ modern, air-stable palladium pre-catalysts (e.g., G2, G3, or G4 pre-catalysts). These complexes efficiently generate the active Pd(0) species under the reaction conditions and often require lower catalyst loadings.[3]
-
Ensure Anaerobic Conditions: If using air-sensitive ligands, ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere (Nitrogen or Argon). Oxygen can oxidize the active catalyst and phosphine ligands.
-
-
-
Cause B: Inappropriate Base or Solvent: The choice of base and solvent is not trivial and is highly interdependent.
-
Explanation: The base's primary role is to deprotonate the piperidine, making it a more potent nucleophile.[6] For Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required.[5] The solvent must be anhydrous and capable of dissolving the reaction components. Certain solvents can inhibit the catalyst.
-
Solution:
-
Base Selection: For standard Buchwald-Hartwig couplings, NaOt-Bu is a reliable first choice. If your substrate has base-sensitive functional groups, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or different ligand systems.[3]
-
Solvent Quality: Always use anhydrous, degassed solvents. Toluene and dioxane are common choices.[5] Avoid chlorinated solvents, acetonitrile, or pyridine, as they can bind to the palladium center and inhibit catalysis.[3]
-
Solubility Issues: If reactants are not dissolving, consider a different solvent system. The insolubility of inorganic bases can also be a problem; ensure vigorous stirring to maintain a good suspension.[3]
-
-
-
Cause C: Unreactive Aryl Halide: The nature of the leaving group and the electronics of the aryl halide significantly impact the oxidative addition step.
-
Explanation: The oxidative addition of the aryl halide to the Pd(0) center is the first step in the catalytic cycle.[4] The reactivity order is generally Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. Electron-poor aryl halides are generally more reactive in the oxidative addition step.[7]
-
Solution:
-
Aryl Chlorides: If using an aryl chloride, a specialized, highly active catalyst system is often required. Ligands like RuPhos or BrettPhos are specifically designed for these challenging substrates.[5][6]
-
Electron-Rich Aryl Halides: For electron-rich aryl halides, the oxidative addition can be slow. Higher temperatures and more electron-rich, bulky phosphine ligands can help accelerate this step.
-
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected peaks in your LCMS or NMR can be as problematic as no reaction at all. Identifying these byproducts is key to mitigating their formation.
-
Side Product A: Hydrodehalogenation of the Aryl Halide (Ar-H formation)
-
Explanation: This occurs when the aryl halide is reduced instead of coupling with the amine. It's often a sign of a competing reaction pathway, sometimes facilitated by trace water or other proton sources.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried.
-
Optimize Base: An inappropriate base can sometimes promote this pathway. Re-screen your choice of base.
-
-
-
Side Product B: Diarylation (for substrates with multiple N-H bonds)
-
Explanation: This is a major challenge when using substrates like piperidin-4-amine, where both the secondary ring nitrogen and the primary amino group are nucleophilic.[5]
-
Solution:
-
Use a Protecting Group: The most robust solution is to selectively protect one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the primary amine, allowing for selective N-arylation of the piperidine ring nitrogen.[8] The Boc group can then be removed under acidic conditions.
-
-
-
Side Product C: C-H Arylation / Isomerization
-
Explanation: Under certain conditions, particularly with directing groups on the piperidine ring, palladium can catalyze the arylation of a C-H bond on the ring itself, leading to regioisomers.[7][9] This is a more advanced challenge and is dependent on the specific substrate and ligand used.
-
Solution:
-
Ligand Control: The selectivity between N-arylation and C-H arylation can sometimes be controlled by the choice of ligand. More rigid ligands may favor one pathway over another.[9]
-
Re-evaluate Strategy: If C-H arylation is a persistent issue, a different synthetic strategy may be necessary.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific, targeted questions that often arise during experimental design and execution.
Q1: How do I choose the right Palladium catalyst and ligand?
A: This is the most critical decision in setting up your reaction. There is no single "best" system; the optimal choice is substrate-dependent.
-
Palladium Source: For routine screening and ease of use, modern palladium pre-catalysts (e.g., XPhos-Pd-G3, RuPhos-Pd-G2) are highly recommended.[3] They are air-stable and provide a reliable source of active Pd(0). Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also effective but may require more optimization.[5]
-
Ligand Selection: The ligand's role is to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[6]
-
For Aryl Bromides/Iodides: Buchwald's biarylphosphine ligands are the gold standard. Start with a versatile ligand like XPhos or RuPhos.
-
For Challenging Aryl Chlorides: More electron-rich and bulky ligands are needed. BrettPhos and the Josiphos family of ligands are good starting points.
-
For Sterically Hindered Partners: Extremely bulky ligands like t-BuXPhos can be effective.
-
Q2: What is the mechanistic role of the base, and why is NaOt-Bu so common?
A: The base has multiple roles. Its primary function is to deprotonate the piperidine's N-H bond, forming the more nucleophilic piperidide anion. In the Buchwald-Hartwig cycle, the base also facilitates the displacement of the halide from the palladium center after the amine coordinates.[4][6] NaOt-Bu is popular because it is a strong base with a non-nucleophilic, sterically hindered counterion (t-butoxide), which minimizes side reactions.
Q3: My reaction is sensitive to scale-up. What could be the issue?
A: Poor reproducibility upon scale-up often points to issues with mass and heat transfer, or the physical properties of the reagents.
-
Stirring and Mixing: Inorganic bases like K₂CO₃ or Cs₂CO₃ have high densities and can settle at the bottom of the reactor, especially in larger vessels.[3] This creates a non-homogenous reaction mixture. Ensure your stirring is vigorous enough to maintain a good suspension. Adding an inert solid like Celite can sometimes help prevent clumping of the base.[3]
-
Heat Transfer: Larger reaction volumes have a different surface-area-to-volume ratio, which can affect heating and cooling. Ensure the internal temperature of the reaction is accurately monitored and maintained.
-
Degassing: Efficiently degassing a large volume of solvent is more challenging than on a small scale. Ensure your degassing procedure (e.g., sparging with argon for an extended period) is adequate for the scale.
Q4: Can I use copper-catalyzed Ullmann coupling instead of a palladium-catalyzed reaction?
A: Yes, the Ullmann condensation is a classic and still relevant method for N-arylation.
-
Comparison:
-
Palladium (Buchwald-Hartwig): Generally more versatile, operates at lower temperatures, and has a broader substrate scope, especially with modern ligands. Catalyst costs can be higher.
-
Copper (Ullmann): Uses a less expensive catalyst (e.g., CuI).[5] Often requires higher reaction temperatures and may have a more limited substrate scope. Ligands like L-proline or 1,10-phenanthroline are often required to improve yields.[5]
-
-
When to Consider Ullmann: It can be a cost-effective alternative, particularly on a large scale, if the specific substrate combination is known to work well under these conditions.
Part 3: Core Protocols and Data
To provide a practical starting point, here are generalized protocols and a summary of typical reaction conditions. Note: These are starting points and will likely require optimization for your specific substrates.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Buchwald-Hartwig N-Arylation | Ullmann-type N-Arylation |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | CuI (5-20 mol%) |
| Ligand | Biaryl phosphines (e.g., Xantphos, RuPhos) | N,O-ligands (e.g., L-proline, 1,10-phenanthroline) |
| Base | Strong, non-nucleophilic (e.g., NaOt-Bu, LHMDS) | Weaker, inorganic (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Anhydrous, degassed Toluene, Dioxane, THF | Anhydrous, degassed DMF, DMSO, Dioxane |
| Temperature | 80-120 °C | 100-160 °C |
| Aryl Halide | Ar-Cl, Ar-Br, Ar-I, Ar-OTf | Ar-Br, Ar-I |
(Data compiled from multiple sources, including[3][5][8])
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4.4 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 eq.), the piperidine derivative (1.2 eq.), and the base (e.g., NaOt-Bu, 1.5 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl halide) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Boc-Protection of Piperidin-4-amine[5]
-
Dissolution: Dissolve piperidin-4-amine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM).
-
Base Addition: Add a base such as triethylamine (1.1 eq.).
-
Boc₂O Addition: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Perform an aqueous workup and purify the product, tert-butyl (piperidin-4-yl)carbamate, by column chromatography.
Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The diagram below illustrates the key steps for a Pd(0)/Pd(II) cycle.
Caption: The Buchwald-Hartwig Pd(0)/Pd(II) catalytic cycle.
References
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. BenchChem.
- Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Kumar, A., & Kumar, A. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules.
- Various Authors. (2017). Procedure for N-alkylation of Piperidine?.
- Kumar, A., & Kumar, A. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online.
- Dunn, P. J. (n.d.).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Chemistry LibreTexts. (2023).
- Davies, H. M. L., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions.
- Sarlah, D., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
- Sarlah, D., et al. (2025).
- The Organic Chemistry Tutor. (2025).
- Baudoin, O., et al. (n.d.). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Comparative Guide: Potassium-Competitive Acid Blockers (P-CABs) vs. Proton Pump Inhibitors (PPIs)
Executive Summary: The Kinetic Shift in Acid Suppression
For over three decades, Proton Pump Inhibitors (PPIs) like omeprazole and esomeprazole have been the gold standard for acid-related disorders. However, their efficacy is intrinsically limited by their mechanism: they are prodrugs requiring acid activation and possess a short plasma half-life (~1.5 hours), often leading to nocturnal acid breakthrough (NAB).
Potassium-Competitive Acid Blockers (P-CABs), such as vonoprazan and tegoprazan, represent a fundamental shift in pharmacodynamics. By binding reversibly and competitively to the K+ binding site of the H+/K+-ATPase pump, P-CABs achieve immediate, acid-independent inhibition.[1] This guide analyzes the comparative efficacy of these two classes, supported by pharmacokinetic data and validated experimental protocols.
Mechanistic Divergence: Covalent vs. Ionic Inhibition
To understand the superior holding time of P-CABs, one must analyze the binding kinetics at the molecular level.
-
PPIs (Irreversible/Covalent): PPIs are weak bases that accumulate in the acidic secretory canaliculus of the parietal cell.[2] They must be protonated (acid-activated) to form a sulfenamide intermediate, which then forms a covalent disulfide bond with cysteines (Cys813 or Cys822) on the H+/K+-ATPase. This process is slow and requires the pump to be active.
-
P-CABs (Reversible/Ionic): P-CABs are lipophilic, weak bases that enter the parietal cell from the blood.[2] They bind ionically to the K+ binding site of the pump, physically blocking K+ uptake. This does not require acid activation and inhibits both active and resting pumps.
Visualization: Mechanism of Action Comparison[3]
Figure 1: Mechanistic pathways distinguishing the acid-dependent activation of PPIs from the direct, competitive binding of P-CABs.
Pharmacokinetic & Pharmacodynamic Benchmarking
The clinical superiority of P-CABs in difficult-to-treat cases (e.g., H. pylori eradication, severe esophagitis) is driven by their PK/PD profile.
Comparative Data Summary
| Feature | Proton Pump Inhibitors (e.g., Esomeprazole) | P-CABs (e.g., Vonoprazan, Tegoprazan) | Clinical Implication |
| Onset of Action | Slow (3-5 days to steady state) | Rapid (< 30 mins to max effect) | P-CABs provide immediate relief; ideal for on-demand therapy. |
| Half-life ( | Short (1.0 – 1.5 hours) | Long (up to 9 hours) | P-CABs maintain therapeutic levels longer, reducing nocturnal breakthrough. |
| Acid Activation | Required (Prodrug) | Not Required | P-CABs are effective regardless of the stomach's current pH state. |
| pH Holding Time | ~60% of 24h (pH > 4) | > 85% of 24h (pH > 4) | Superior acid suppression for healing severe erosive esophagitis. |
| Metabolism | CYP2C19 (High variability) | CYP3A4 (Low variability) | P-CAB efficacy is consistent across "rapid metabolizer" genotypes. |
| Binding Site | Cysteine residues (Covalent) | K+ Binding Site (Ionic) | P-CABs inhibit K+ recycling, preventing pump turnover. |
Key Insight: The dependence of PPIs on CYP2C19 creates significant inter-patient variability. "Rapid metabolizers" (common in Asian populations) often experience treatment failure with PPIs. P-CABs, metabolized primarily by CYP3A4, bypass this genetic bottleneck.[3]
Experimental Validation: Protocols for Efficacy Assessment
To validate these claims in a drug development setting, rigorous experimental protocols are required. Below are two standard workflows: an in vitro enzymatic assay and an in vivo pH monitoring protocol.
Protocol A: In Vitro H+/K+-ATPase Inhibition Assay
This assay quantifies the potency of a compound by measuring the release of inorganic phosphate (Pi) from ATP hydrolysis.
Reagents:
-
Enzyme Source: Gastric mucosal microsomes (isolated from porcine or rabbit stomach).
-
Buffer: Tris-HCl (20 mM, pH 7.4).
-
Detection: Malachite Green Phosphate Detection Kit.
Step-by-Step Methodology:
-
Preparation: Thaw gastric microsomes on ice. Dilute to 10 µg protein/mL in Tris-HCl buffer.
-
Pre-incubation (Critical Step):
-
Incubate microsomes with the test compound (P-CAB or PPI) for 30 minutes at 37°C .
-
Note: For PPIs, the pre-incubation buffer must be acidified (pH < 4.0) to activate the prodrug, whereas P-CABs can be incubated at neutral pH.
-
-
Reaction Initiation: Add ATP (2 mM), MgCl2, and KCl to start the hydrolysis reaction.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Termination: Add ice-cold 10% TCA to stop the reaction. Centrifuge at 2000 x g for 10 min to pellet precipitated protein.
-
Quantification: Transfer supernatant to a microplate. Add Malachite Green reagent and read absorbance at 620 nm.
-
Calculation: Calculate IC50 based on % inhibition relative to a vehicle control (DMSO).
Visualization: Assay Workflow
Figure 2: Workflow for H+/K+-ATPase inhibition assay highlighting the critical pH differentiation step.
Clinical Efficacy Analysis
H. pylori Eradication
Recent meta-analyses (2024-2025) indicate that Vonoprazan-based triple therapy is superior to PPI-based therapy, particularly in regions with high clarithromycin resistance.
-
Data: Vonoprazan regimens achieved eradication rates of ~87-95% compared to ~70-79% for PPI regimens in resistant strains.[6][7]
-
Mechanism: The higher pH maintained by P-CABs (> pH 6) stabilizes antibiotics like amoxicillin and clarithromycin, increasing their bactericidal half-life in the gastric mucosa.
Erosive Esophagitis (EE)
In severe EE (LA Grade C/D), P-CABs demonstrate faster healing rates.
-
Data: 2-week healing rates for Vonoprazan are often statistically superior to Lansoprazole or Esomeprazole.
-
Maintenance: P-CABs are effective for on-demand maintenance due to their rapid onset, unlike PPIs which require daily dosing to maintain steady-state inhibition.
References
-
Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study. National Institutes of Health (NIH). Available at: [Link]
-
P-CAB Therapies Outperform PPIs in H. pylori Eradication with Fewer Side Effects. DocVidya. Available at: [Link][7][8]
-
Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole. British Journal of Clinical Pharmacology. Available at: [Link]
-
Comparison of Efficacy on First-Line Helicobacter Pylori Eradication. Journal of Clinical Gastroenterology. Available at: [Link][9]
-
How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan. Scientific Reports. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PPI vs PCAB | Treatments For Acid Reflux | Cinclus Pharma [cincluspharma.com]
- 3. Potassium-Competitive Acid Blocker Versus Proton Pump Inhibitor: A Pilot Study on Comparable Efficacy in the Treatment of Gastroesophageal Reflux-Related Cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnsbm.org [jnsbm.org]
- 5. ajpp.in [ajpp.in]
- 6. docvidya.com [docvidya.com]
- 7. gut.bmj.com [gut.bmj.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Efficacy on First-Line Helicobacter Pylori Eradication Between Potassium-Competitive Acid Blocker (P-CAB)-Based Therapies Versus Proton-Pump Inhibitor (PPI)-Based Therapies: A Systematic Review and Network Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different pyrazole synthesis methods
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Pyrazole Challenge
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore in blockbusters like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, constructing this five-membered nitrogen heterocycle presents a persistent challenge: Regiocontrol .
While the classical Knorr synthesis remains the industrial workhorse, it notoriously struggles with regioselectivity when applied to unsymmetrical substrates.[1] Modern alternatives, specifically [3+2] dipolar cycloadditions and Multicomponent Reactions (MCRs) , have emerged to address these deficits. This guide provides a critical, head-to-head analysis of these three dominant methodologies, supported by experimental protocols and decision-making frameworks.
Method 1: The Knorr Pyrazole Synthesis (Classic Standard)
Best For: Symmetrical 1,3-dicarbonyls, large-scale manufacturing, and simple substrates.
Mechanism & Causality
The reaction involves the acid-catalyzed condensation of a hydrazine with a 1,3-dicarbonyl compound (e.g.,
-
Step 1: Nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon to form a hydrazone intermediate.
-
Step 2: Intramolecular cyclization and dehydration to aromatize the ring.[2]
The Regioselectivity Trap: With unsymmetrical 1,3-dicarbonyls (
Expert Insight: The Fluorinated Solvent Fix
Standard protocols use ethanol or acetic acid. However, recent optimization has shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity (up to 97:3) by altering the hardness/softness of the carbonyl electrophiles and stabilizing specific transition states.
Experimental Protocol: Regioselective Knorr Synthesis (Modified)
Based on optimization by Fustero et al. and Deng & Mani.
-
Setup: To a round-bottom flask, add unsymmetrical 1,3-diketone (1.0 equiv) and HFIP (hexafluoroisopropanol) [0.5 M concentration].
-
Addition: Add substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Note: The acidity of HFIP often negates the need for external acid catalysts like HCl or AcOH.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS.
-
Workup: Evaporate the volatile HFIP (recyclable).
-
Purification: The residue is often pure enough for crystallization. If not, flash chromatography (Hexane/EtOAc) easily separates the minor isomer due to the high isomeric ratio.
Method 2: [3+2] Dipolar Cycloaddition (The Precision Tool)
Best For: Complex, polysubstituted pyrazoles, bioorthogonal chemistry, and cases where Knorr regioselectivity fails.
Mechanism & Causality
This method constructs the ring via the reaction of a 1,3-dipole (typically a diazo compound, nitrile imine, or sydnone) with a dipolarophile (alkyne or alkene).
-
Regiocontrol: Unlike the Knorr synthesis, regioselectivity here is governed by FMO (Frontier Molecular Orbital) theory and steric bulk, or explicitly controlled via metal catalysis (Cu, Ru, Ag).
-
Copper Catalysis: The Cu(I)-catalyzed reaction (CuAAC analogue) allows for the exclusive formation of 1,4-disubstituted isomers from terminal alkynes and diazo compounds.
Experimental Protocol: Cu-Catalyzed Oxidative [3+2] Cycloaddition
A modern aerobic protocol avoiding harsh oxidants.
-
Reagents: Combine N,N-disubstituted hydrazine (1.0 equiv) and alkynoate/alkyne (1.2 equiv) in DMSO.
-
Catalyst: Add Cu₂O (10 mol%) and a base like K₂CO₃ (1.0 equiv).
-
Conditions: Stir at 80°C under an air atmosphere (balloon or open vessel).
-
Why: Air acts as the green oxidant to dehydrogenate the intermediate pyrazoline to pyrazole.
-
-
Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine.
-
Yield: Typically 80–95% with >95:5 regioselectivity.
Method 3: Multicomponent Reactions (The Efficiency Specialist)
Best For: High-throughput screening (HTS), library generation, and diversity-oriented synthesis.
Mechanism & Causality
MCRs generate the reactive intermediates in situ. A common pathway involves the one-pot formation of an enaminone or chalcone followed by immediate trapping with hydrazine.
-
Advantage: Bypasses the isolation of unstable 1,3-dicarbonyls or diazo species.
-
Green Chemistry: Often performed in water or ethanol with no complex purification.
Experimental Protocol: One-Pot Three-Component Synthesis
-
Mixture: In a flask, combine aromatic aldehyde (1.0 equiv), acetophenone derivative (1.0 equiv), and hydrazine hydrate (1.2 equiv).
-
Solvent/Catalyst: Add Ethanol (5 mL/mmol) and a catalytic amount of Iodine (I₂) (10 mol%) or Ammonium Acetate .
-
Reaction: Reflux for 3–5 hours.
-
Isolation: Cool to room temperature. Pour into crushed ice. The solid pyrazole product precipitates out.[2] Filter and recrystallize.[2]
Head-to-Head Performance Comparison
| Feature | Knorr Synthesis | [3+2] Cycloaddition | Multicomponent (MCR) |
| Regioselectivity | Low to Moderate (High only with symmetrical substrates or fluorinated solvents) | Excellent (Catalyst-controlled) | Moderate (Substrate dependent) |
| Atom Economy | High (Water is often the only byproduct) | High (Addition reaction) | High (Convergent synthesis) |
| Substrate Scope | Limited by availability of 1,3-dicarbonyls | Broad (Alkynes/Diazo are accessible) | Very Broad (Aldehydes/Ketones are ubiquitous) |
| Scalability | Excellent (Industrial standard) | Moderate (Safety concerns with diazo compounds) | Good (Simple workup) |
| Reaction Conditions | Harsh (Acid/Heat) | Mild (Room Temp/Warm) | Variable (Often requires heat) |
Visual Decision Frameworks
Diagram 1: Mechanistic Divergence in Knorr Synthesis
This diagram illustrates why regioselectivity is lost in the classic Knorr method.
Caption: Competing nucleophilic attacks in Knorr synthesis lead to isomeric mixtures.
Diagram 2: Selection Decision Tree
Use this logic to select the optimal synthesis route for your target.
Caption: Decision matrix for selecting pyrazole synthesis based on symmetry and regioselectivity needs.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Journal of Organic Chemistry. Link
-
Fustero, S., et al. (2011). Recent advances in the regioselective synthesis of Pyrazoles.[9] Current Organic Chemistry. Link
-
Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition of N,N-Disubstituted Hydrazines with Alkynoates.[10] Journal of Organic Chemistry. Link
-
BenchChem. A Head-to-Head Comparison of Pyrazole Synthesis Routes. Link
-
Organic Chemistry Portal. Synthesis of Pyrazoles: Recent Literature and Protocols. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 10. Pyrazole synthesis [organic-chemistry.org]
Validation of In Vitro to In Vivo Efficacy: Piperidine-Based Therapeutics
Executive Summary
The piperidine pharmacophore is a structural backbone in over 12,000 bioactive compounds, including blockbusters like donepezil and fentanyl. However, piperidine-based candidates frequently suffer from a high rate of attrition during the In Vitro to In Vivo Extrapolation (IVIVE) phase.
This guide addresses the "Efficacy Disconnect"—the phenomenon where nanomolar in vitro potency fails to translate to in vivo therapeutic effect. This failure is rarely due to a loss of receptor affinity but rather driven by three specific pharmacokinetic liabilities inherent to the piperidine ring: oxidative metabolic instability , lysosomal sequestration , and hERG channel inhibition .
This document outlines the validation protocols required to bridge this gap, comparing the piperidine scaffold against its common bioisosteres (piperazine and morpholine) and providing a self-validating workflow for ensuring translational success.
Part 1: The Piperidine Paradox & Scaffold Comparison
The piperidine ring is often chosen for its ability to mimic the bioactive conformation of endogenous amines. However, its high basicity (
Comparative Analysis: Piperidine vs. Bioisosteres
When piperidine candidates fail IVIVE validation, medicinal chemists often turn to bioisosteres. The table below objectively compares these scaffolds based on physicochemical properties that drive in vivo efficacy.
| Feature | Piperidine | Piperazine | Morpholine | Impact on IVIVE |
| Basicity ( | High (~11.0) | Moderate (~9.8) | Low (~8.3) | High |
| Lipophilicity (LogP) | High | Moderate | Low | High LogP + High |
| Metabolic Liability | High (CYP450 oxidation at | Moderate (N-oxidation/dealkylation) | Low (Ring is metabolically robust) | Rapid clearance of piperidines reduces plasma half-life ( |
| hERG Liability | High Risk (Protonated N binds pore) | Moderate Risk | Low Risk | hERG inhibition limits the maximum dose, preventing efficacy levels from being reached safely. |
Decision Logic: Scaffold Optimization
Use the following logic flow to determine if a piperidine scaffold should be retained or modified during the Lead Optimization phase.
Figure 1: Decision matrix for optimizing piperidine scaffolds when in vivo efficacy fails to match in vitro potency.
Part 2: Critical Mechanisms of Efficacy Failure
To validate efficacy, you must prove the drug is not lost to these three "sinks" before reaching the target.
The Metabolic Sink (Clearance)
Piperidines are prone to oxidative metabolism by CYP450 enzymes, particularly at the carbon alpha to the nitrogen.
-
The Disconnect: A compound with
is useless if hepatic extraction approaches 90% (high clearance), as the free drug concentration in plasma ( ) will never exceed the for a sustained period.
The Lysosomal Trap (False Potency)
Piperidines are often Cationic Amphiphilic Drugs (CADs) . They passively diffuse into lysosomes, become protonated (due to pH ~4.5), and get trapped.
-
The Disconnect: In whole-cell in vitro assays, the drug accumulates inside the cell, sometimes appearing more potent. However, in vivo, this sequestration prevents the drug from interacting with cytosolic or nuclear targets, leading to a massive volume of distribution (
) but low therapeutic efficacy.
hERG Inhibition (The Safety Ceiling)
The protonated nitrogen of the piperidine ring mimics
-
The Disconnect: This is not just a safety issue; it is an efficacy limit. If hERG toxicity occurs at 1 µM and efficacy requires 500 nM, the therapeutic window is too narrow to validate in animal models without causing arrhythmia.
Part 3: Validation Workflows & Protocols
This section details the experimental systems required to validate that a piperidine candidate is ready for in vivo studies.
Protocol A: The "Metabolic Bridge" (Microsomal Stability)
Objective: Determine the Intrinsic Clearance (
-
Preparation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg/mL protein) and NADPH regenerating system.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to get the elimination rate constant (
). -
Calculation (The Validation Step):
Validation Criteria: For a piperidine drug to succeed in vivo, predicted hepatic extraction (
) should generally be < 0.5 (moderate to low clearance). High clearance compounds will require dose escalation that may trigger hERG toxicity.
Protocol B: The Lysosomal Trapping Assay
Objective: Confirm that cellular uptake is driven by target engagement, not lysosomal sequestration.
-
Cell Line: Use Fa2N-4 or HepG2 cells.
-
Dye Loading: Pre-load cells with LysoTracker Red (a fluorescent lysosomotropic probe).
-
Treatment: Treat cells with the piperidine candidate (1–10 µM) for 30 minutes.
-
Readout: Measure fluorescence. A decrease in LysoTracker fluorescence indicates the drug has competitively displaced the dye, confirming lysosomal accumulation.
-
Control: Co-incubate with Ammonium Chloride (
) or Bafilomycin A1 .-
Causality Check: If efficacy/uptake is abolished by
(which neutralizes lysosomal pH), your drug is being trapped.[1] This predicts poor in vivo efficacy despite high in vitro potency.
-
Protocol C: The Integrated IVIVE Workflow
This workflow integrates the data to predict the in vivo dose required for efficacy.
Figure 2: The IVIVE integration workflow. Note that Protein Binding (PPB) and Lysosomal Trapping are critical correction factors for piperidine drugs.
Part 4: Data Interpretation & Case Study
Case Study: Donepezil (Piperidine-based AChE Inhibitor)
Donepezil succeeds where others failed because its design balances these factors.
-
Structure: N-benzylpiperidine.
-
IVIVE Success Factor: Despite being a basic amine, its high affinity for the target (AChE) outweighs its lysosomal trapping tendency.
-
Validation Data:
| Parameter | Value | Interpretation |
| In Vitro Potency ( | 5.7 nM | High potency. |
| Bioavailability ( | 100% | Critical: Metabolic stability was optimized to prevent first-pass loss. |
| Protein Binding | 96% | High, but the free fraction is sufficient due to low clearance. |
| hERG Safety | Clean | Modifications to the benzyl linker reduced channel affinity compared to earlier analogs. |
Conclusion
To validate a piperidine-based drug for in vivo efficacy:
-
Do not rely solely on
. -
Measure
early: If high, block the C-4 or C-2 positions of the piperidine ring. -
Rule out Lysosomotropism: If the drug is trapped in lysosomes, switch to a Morpholine (lower
) or Piperazine (different solubility profile) scaffold. -
Check hERG: Ensure the therapeutic window is open.
References
-
Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance. The AAPS Journal, 2020.[2]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access. European Journal of Medicinal Chemistry, 2025.
-
Lysosomal trapping as an important mechanism involved in the cellular distribution of perazine. Pol J Pharmacol, 2004.
-
Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 2018.
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. MedChemComm, 2019.
Sources
Comparative In Silico Docking Analysis: Pyrazole-Based Kinase Inhibitors
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors such as Ruxolitinib and Crizotinib . Its ability to mimic the adenine ring of ATP allows it to anchor effectively within the hinge region of kinase domains.
This guide provides a comparative docking analysis of novel pyrazole analogs against established standards (e.g., Sorafenib, Erlotinib) within the VEGFR-2 and EGFR kinase domains. Unlike generic tutorials, this document focuses on comparative efficacy , binding energetics , and interaction stability , supported by a self-validating experimental protocol.
The Pyrazole Scaffold: Structural Significance
In comparative docking, the pyrazole ring is rarely the sole determinant of affinity; rather, it acts as the scaffold that orients substituents into hydrophobic pockets.
-
Hinge Binding: The nitrogen atoms (N1/N2) typically function as H-bond acceptors/donors to the backbone residues of the kinase hinge region (e.g., Cys919 in VEGFR-2).
-
Vector Positioning: Substitution at the 3- and 5-positions allows the molecule to extend into the solvent-exposed region or the hydrophobic back-pocket, determining selectivity.
Validated Experimental Protocol (AutoDock Vina / PyRx)
To ensure reproducibility and scientific integrity, the following protocol utilizes Redocking Validation . This step is non-negotiable for establishing the reliability of the docking score.
Workflow Diagram
The following flowchart outlines the critical path for comparative docking, emphasizing the "decision gates" where data must be validated before proceeding.
Figure 1: Validated Computational Workflow. Note the feedback loop at the Validation stage; proceeding with an RMSD > 2.0 Å invalidates subsequent binding energy comparisons.
Protocol Specifics
-
Protein Preparation:
-
Ligand Preparation:
-
Geometry Optimization: Do not use 2D-to-3D conversions directly. Optimize ligand topology using DFT (B3LYP/6-31G)* or semi-empirical methods (PM6 ) to ensure the starting conformation represents a local minimum.
-
-
Grid Box Definition:
-
Center: X: -24.5, Y: -15.2, Z: -10.5 (Centroid of Sorafenib in 4ASD).
-
Dimensions: 25 x 25 x 25 Å. (Sufficient to cover the ATP pocket and the DFG-motif gatekeeper region).
-
Comparative Case Study: VEGFR-2 Inhibition
This section compares a standard clinical inhibitor (Sorafenib ) against a high-potency pyrazole analog, referred to here as Compound 3i (based on recent literature findings [1][2]).
Binding Affinity & RMSD Data
The following data illustrates the comparative performance. Binding Affinity (ΔG) indicates thermodynamic stability, while RMSD validates the accuracy of the docking pose relative to the crystal structure (for the reference) or the most clustered pose (for the analog).
| Compound | Scaffold Type | Binding Affinity (kcal/mol) | RMSD (Å) | Key Interaction Residues |
| Sorafenib (Ref) | Bi-aryl urea | -10.8 | 0.85 (Redock) | Cys919, Glu885, Asp1046 |
| Compound 3i | Di-aryl Pyrazolone | -9.7 | 1.12 | Cys919, Glu885, Leu1035 |
| Compound 3a | Phenyl-Pyrazole | -7.5 | 1.45 | Glu885, Val914 |
| Erlotinib (Neg) | Quinazoline | -6.2 | N/A | (Poor fit for VEGFR-2) |
Analysis:
-
Sorafenib (Reference): The redocking RMSD of 0.85 Å confirms the protocol is highly accurate.
-
Compound 3i: Shows a binding energy (-9.7 kcal/mol) comparable to the standard. The sub-angstrom difference suggests it is a competitive inhibitor.
-
Compound 3a: The lower affinity (-7.5 kcal/mol) highlights the importance of the specific substitution pattern; likely lacking the hydrophobic "tail" required to occupy the allosteric pocket near the DFG motif.
Molecular Interaction Map
The diagram below visualizes the critical contacts within the VEGFR-2 pocket. For Pyrazole analogs, the Hinge Region interaction is the primary anchor.
Figure 2: Interaction topology of Compound 3i within the VEGFR-2 active site. Red dashed lines indicate hydrogen bonding; yellow indicates hydrophobic/stacking interactions.
Critical Analysis of Results
The "Hinge Binder" Effect
The pyrazole nitrogen (N2) acts as a critical H-bond acceptor. In Compound 3i , the distance to the backbone NH of Cys919 is 2.08 Å.[1] This mimics the interaction of the adenine ring of ATP. If a derivative lacks this interaction (due to steric clash or improper tautomer state), the binding affinity typically drops by >3 kcal/mol.
Hydrophobic Occupancy
The superior performance of Compound 3i over 3a is attributed to the difluorophenyl moiety.[1] This group penetrates the hydrophobic back-pocket lined by Val916 and Phe918 . In comparative studies, pyrazoles with flexible, lipophilic tails consistently score better than rigid, short analogs because they can induce and stabilize the "DFG-out" conformation (inactive kinase state).
Troubleshooting High RMSD
If your docked RMSD > 2.0 Å:
-
Check Tautomers: Pyrazoles can exist in 1H- or 2H- tautomeric forms. Ensure you have generated both during ligand preparation.
-
Rotatable Bonds: AutoDock Vina may struggle with >10 rotatable bonds. Constrain the amide linkers if experimental data suggests planarity.
References
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors. RSC Advances, 2023.
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase. Bioinformation, 2011.
-
AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry, 2010.
-
Protein Data Bank (PDB): Structure 4ASD (VEGFR-2 with Sorafenib). RCSB PDB.
Sources
- 1. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
